molecular formula C12H17NO2 B1605848 N,N-diethyl-4-methoxybenzamide CAS No. 7465-86-3

N,N-diethyl-4-methoxybenzamide

Cat. No.: B1605848
CAS No.: 7465-86-3
M. Wt: 207.27 g/mol
InChI Key: HCJXEOFLVIFFDG-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-methoxybenzamide is a member of benzamides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)10-6-8-11(15-3)9-7-10/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJXEOFLVIFFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282734
Record name N,N-diethyl-4-methoxybenzamide
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7465-86-3
Record name 7465-86-3
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Record name N,N-diethyl-4-methoxybenzamide
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Record name N,N-Diethyl-para-anisamide
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Foundational & Exploratory

N,N-diethyl-4-methoxybenzamide structure and synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Process Validation

Executive Summary & Compound Profile

N,N-Diethyl-4-methoxybenzamide (CAS: 7465-86-3), also known as N,N-diethyl-p-anisamide, is a structural analog of the widely used insect repellent DEET (N,N-diethyl-m-toluamide). While DEET utilizes a meta-methyl substitution, this compound features a para-methoxy group. This structural modification alters its electron density and lipophilicity, making it a critical intermediate in medicinal chemistry—specifically in the synthesis of ampakines (e.g., Aniracetam analogs) and as a probe for structure-activity relationship (SAR) studies in repellent discovery.

Physicochemical Specifications
PropertyValueNote
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Appearance Pale yellow to colorless oilMay crystallize upon prolonged standing at <4°C
LogP ~1.83 - 2.18Less lipophilic than DEET (LogP ~2.[1][2]4) due to the ether oxygen
Boiling Point ~150–155 °C @ 0.5 mmHgHigh boiling point requires high-vacuum distillation for purification
Solubility DCM, EtOAc, DMSO, EthanolSparingly soluble in water

Synthesis Strategy: Mechanistic Causality

To synthesize this compound with high purity (>98%) suitable for biological screening, we must select a route that minimizes byproduct formation.

Route Comparison
  • Direct Amidation (Thermal): Reacting p-anisic acid with diethylamine at high temperatures. Verdict: Rejected. Requires extreme temperatures (>180°C) and suffers from low yields due to salt formation (diethylammonium 4-methoxybenzoate).

  • Coupling Agents (EDC/HOBt or CDI): Effective for small scale but atom-uneconomical for scale-up due to the mass of the coupling reagent.

  • Acyl Chloride Activation (Recommended): Conversion of p-anisic acid to p-anisoyl chloride, followed by nucleophilic attack by diethylamine.

    • Why this route? The methoxy group is an electron-donating group (EDG). It stabilizes the carbonyl carbon slightly more than a methyl group, but the acyl chloride intermediate remains highly reactive. This route offers the simplest workup (acid/base wash) and highest yield.

Reaction Pathway Diagram

The following diagram outlines the selected synthesis pathway and the critical intermediate states.

SynthesisPathway Acid p-Anisic Acid (Starting Material) Inter p-Anisoyl Chloride (Activated Intermediate) Acid->Inter Activation (Reflux, 2h) SOCl2 Thionyl Chloride (Reagent) SOCl2->Inter Product This compound (Target) Inter->Product Nucleophilic Acyl Substitution (0°C to RT) Byprod HCl + SO2 (Gaseous Byproducts) Inter->Byprod Amine Diethylamine (Nucleophile) Amine->Product

Figure 1: Two-step synthesis via acyl chloride activation. The formation of gaseous byproducts (SO₂, HCl) drives the first step to completion.

Detailed Experimental Protocol

Safety Warning: Thionyl chloride is corrosive and releases toxic gases. Perform all operations in a fume hood.

Step 1: Activation (Synthesis of 4-Methoxybenzoyl Chloride)[1]
  • Charge: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-methoxybenzoic acid (15.2 g, 100 mmol) in anhydrous toluene (50 mL) .

    • Note: Toluene is preferred over benzene (toxicity) and DCM (boiling point too low for efficient SOCl₂ reaction).

  • Activation: Add thionyl chloride (17.8 g, 11.0 mL, 150 mmol) dropwise. Add 2 drops of dry DMF as a catalyst.

    • Mechanism:[1][3][4] DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the formation of the acyl chloride.

  • Reflux: Attach a reflux condenser with a CaCl₂ drying tube (or N₂ line). Heat to reflux (bath temp ~115°C) for 2–3 hours. The suspension will turn into a clear yellow solution, indicating consumption of the acid.

  • Concentration: Cool to room temperature. Remove excess thionyl chloride and toluene under reduced pressure (rotary evaporator).

    • Checkpoint: The residue is p-anisoyl chloride. It is moisture sensitive. Proceed immediately to Step 2.

Step 2: Amidation
  • Preparation: Dissolve the crude acyl chloride residue in anhydrous DCM (dichloromethane, 100 mL) and cool to 0°C in an ice bath.

  • Nucleophile Addition: In a separate flask, mix diethylamine (22.0 g, 31 mL, 300 mmol) with DCM (50 mL) .

    • Stoichiometry Note: We use 3 equivalents of amine. 1 eq reacts with the acyl chloride; 1 eq acts as a "proton sponge" to neutralize the HCl generated; the 3rd eq ensures kinetics drive to completion. Alternatively, use 1.1 eq diethylamine and 2 eq Triethylamine (TEA) to save on the more expensive amine.

  • Reaction: Add the amine solution dropwise to the acyl chloride solution over 30 minutes, maintaining temperature <10°C.

    • Observation: Massive white precipitation (diethylammonium chloride salts) will occur immediately.

  • Completion: Allow to warm to room temperature and stir for 2 hours.

Step 3: Workup and Purification
  • Quench: Pour the reaction mixture into 100 mL of ice water.

  • Phase Separation: Separate the organic (DCM) layer.

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 50 mL) .

    • Purpose: This removes unreacted diethylamine. The product (amide) is neutral and stays in the DCM.

  • Base Wash: Wash with saturated NaHCO₃ (2 x 50 mL) .

    • Purpose: Removes any unreacted p-anisic acid (hydrolyzed acyl chloride).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Final Purification: The resulting yellow oil is often >95% pure. For >99% purity, perform vacuum distillation (bp ~150°C @ 0.5 mmHg) or flash chromatography (Hexane:EtOAc 3:1).

Process Control: Self-Validating Systems

In a research setting, you must validate the synthesis without relying solely on external analysis. Use these internal checks.

Logic Flow for Quality Control

QC_Flow cluster_NMR NMR Pass Criteria Sample Crude Reaction Mixture TLC TLC Check (Hex:EtOAc 1:1) Sample->TLC Workup Acid/Base Extraction TLC->Workup If SM (Rf 0.1) is gone NMR 1H NMR Validation Workup->NMR Criteria1 Methoxy Singlet ~3.8 ppm NMR->Criteria1 Criteria2 Aromatic AA'BB' ~6.9 & 7.4 ppm NMR->Criteria2 Criteria3 Ethyl Signals (q) ~3.4, (t) ~1.1 NMR->Criteria3

Figure 2: Quality control decision tree. The disappearance of the acid starting material on TLC is the first "Go/No-Go" gate.

Analytical Validation Data
  • TLC: Silica gel, Hexane:EtOAc (1:1).

    • p-Anisic Acid: Rf ~ 0.1 (streaks).

    • Product: Rf ~ 0.5 (UV active spot).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.38 (d, J=8.5 Hz, 2H): Aromatic protons ortho to carbonyl.

    • δ 6.88 (d, J=8.5 Hz, 2H): Aromatic protons ortho to methoxy.

    • δ 3.81 (s, 3H): Methoxy group (-OCH₃).

    • δ 3.20–3.55 (br m, 4H): Methylene protons of ethyl groups (-N-CH₂-). Note: These often appear as broad humps or two distinct quartets due to restricted rotation around the amide bond.

    • δ 1.15 (br t, 6H): Methyl protons of ethyl groups (-CH₃).

Applications & Biological Context[3][5][6]

Insect Repellent Activity (SAR)

This compound serves as a crucial data point in the Structure-Activity Relationship (SAR) of repellents.

  • Mechanism: Like DEET, it targets insect odorant receptors (Ors) and gustatory receptors.

  • Efficacy: Research indicates that while the meta-substitution (DEET) is optimal for broad-spectrum repellency, the para-methoxy analog retains significant activity against Anopheles mosquitoes but shows altered volatility profiles, potentially extending protection time in specific formulations [1].

Pharmaceutical Intermediate

This compound acts as a scaffold for "Ampakines," a class of nootropic compounds.

  • Aniracetam Synthesis: While Aniracetam is an N-anisoyl pyrrolidinone, the N,N-diethyl analog is used to study the necessity of the lactam ring versus an open-chain amide for modulating AMPA receptor kinetics.

  • Fluorination Precursor: It is used in the synthesis of selective mono-fluorination of 1,2- and 1,3-diols, acting as a directing group [2].

References

  • National Institutes of Health (PMC) . Repellent Activity of TRIG (N,N-Diethyl Benzamide) against Man-Biting Mosquitoes. Available at: [Link]

  • Organic Syntheses . General Procedure for Amide Synthesis via Acid Chlorides. (Adapted from standard protocols). Available at: [Link]

Sources

molecular weight of N,N-diethyl-4-methoxybenzamide.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight of N,N-diethyl-4-methoxybenzamide

Abstract

This technical guide provides a comprehensive framework for the determination and verification of the molecular weight of this compound (CAS: 7465-86-3), a substituted benzamide of interest in chemical synthesis and drug discovery. We address both the theoretical calculation based on its molecular formula, C₁₂H₁₇NO₂, and the experimental methodologies required for its empirical confirmation. The principal techniques discussed are mass spectrometry (MS) for direct molecular mass measurement and elemental analysis (EA) as an orthogonal method to validate the elemental composition. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and validated methods for compound characterization. Detailed, field-proven protocols and the rationale behind critical experimental parameters are provided to ensure scientific integrity and reproducibility.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of any analytical endeavor.

Chemical Identity
  • Systematic Name: this compound[1][2]

  • Common Synonym: N,N-Diethyl-p-anisamide[3]

  • CAS Registry Number: 7465-86-3[1][3][4][5]

  • Molecular Formula: C₁₂H₁₇NO₂[2][3][4]

  • Canonical SMILES: CCN(CC)C(=O)C1=CC=C(OC)C=C1[1][2][3]

  • InChIKey: HCJXEOFLVIFFDG-UHFFFAOYSA-N[1]

Physicochemical Data Summary

The following table summarizes key computed and reported properties for this compound, which are critical for selecting appropriate analytical techniques and solvents.

PropertyValueSource
Molecular Weight (MW) 207.27 g/mol [2][3][5]
Monoisotopic Mass 207.125928785 Da[2]
Topological Polar Surface Area (TPSA) 29.54 Ų[2][3]
LogP (octanol-water partition coeff.) ~2.18[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 4[3]

Theoretical Molecular Weight Calculation

The theoretical molecular weight is a fundamental property derived directly from the molecular formula, C₁₂H₁₇NO₂. This calculation relies on the average atomic masses of the constituent elements.

  • Carbon (C): 12 atoms × 12.011 u = 144.132 u

  • Hydrogen (H): 17 atoms × 1.008 u = 17.136 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight = 144.132 + 17.136 + 14.007 + 31.998 = 207.273 g/mol [4]

This calculated value serves as the benchmark against which all experimental data must be compared. For high-resolution mass spectrometry, the monoisotopic mass (207.126 Da), calculated using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), is the more relevant theoretical value.[2]

Experimental Determination and Verification

Relying solely on theoretical calculations is insufficient for rigorous scientific validation. Experimental determination using orthogonal (fundamentally different) methods is required to unambiguously confirm both the molecular weight and the underlying elemental composition.

Mass Spectrometry: Primary Molecular Weight Determination

Mass spectrometry is the definitive technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z) in the gas phase.[6] For a volatile and thermally stable molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally well-suited method.[7][8]

GC is chosen as the inlet method because it provides excellent separation of the analyte from residual solvents or minor impurities prior to mass analysis, thereby ensuring the resulting mass spectrum is of a pure compound. Electron Ionization (EI) is a robust, high-energy ionization technique that typically produces a distinct molecular ion peak ([M]⁺•), which directly corresponds to the molecular weight of the parent molecule, alongside a repeatable fragmentation pattern that serves as a structural fingerprint.[9]

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve sample in volatile solvent (e.g., EtOAc) Inject Inject into GC Inlet (~250°C) Prep->Inject Column Separate on Capillary Column (e.g., DB-5ms) Inject->Column Ionize Electron Ionization (EI, 70 eV) Column->Ionize Analyze Analyze by Mass Analyzer (e.g., Quadrupole) Ionize->Analyze Detect Detect Ions Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Identify Identify Molecular Ion Peak [M]+• at m/z = 207.3 Spectrum->Identify

Caption: GC-MS workflow for this compound analysis.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane. The choice of a volatile solvent is critical to ensure clean evaporation in the GC inlet without leaving non-volatile residues.

  • Instrumentation & Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977 MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column. This phase is chosen for its excellent resolving power for a wide range of semi-volatile organic molecules.

    • Inlet Temperature: 250°C. This ensures rapid and complete volatilization of the analyte.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes. This gradient ensures good peak shape and separation from any potential contaminants.

    • Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns for library matching.

    • Mass Analyzer: Quadrupole, scanning from m/z 40 to 400. This range comfortably covers the molecular ion and expected fragments.

  • Data Analysis & Interpretation:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

    • Generate the mass spectrum for this peak.

    • Primary Validation: Locate the molecular ion peak ([M]⁺•). For this compound, this peak should appear at an m/z of approximately 207. This directly confirms the molecular weight.

    • Secondary Validation: Observe the isotopic pattern. The [M+1]⁺• peak, primarily due to the natural abundance of ¹³C, should be visible at m/z 208 with an intensity of approximately 13.2% relative to the [M]⁺• peak (calculated for 12 carbon atoms).

Elemental Analysis: Orthogonal Formula Verification

Elemental analysis (EA) provides a quantitative determination of the mass percentages of carbon, hydrogen, and nitrogen in a pure sample.[10] This technique does not measure molecular weight directly; instead, it validates the molecular formula from which the molecular weight is calculated. Its power lies in its completely different physical principle compared to MS, making it an excellent orthogonal method.

A successful EA result, where the experimentally measured C, H, and N percentages match the theoretical values within a narrow tolerance (typically ±0.4%), provides strong, independent evidence that the assumed molecular formula (C₁₂H₁₇NO₂) is correct. This is a self-validating system; if the MS data suggests a molecular weight of 207.3 and the EA data matches the composition of C₁₂H₁₇NO₂, the identity is confirmed with a high degree of confidence.

  • Sample Preparation: Ensure the sample is homogenous and has been thoroughly dried in vacuo to remove residual solvents, which would critically skew the C and H percentages. Accurately weigh 1-2 mg of the pure compound into a tin capsule using a microbalance.

  • Instrumentation: Utilize a modern CHNS/O elemental analyzer (e.g., PerkinElmer 2400 Series II, Elementar vario MICRO cube).

  • Analysis: The sample is combusted at high temperatures (~1000 °C) in an oxygen-rich environment.[10] This process quantitatively converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These combustion products are then separated chromatographically and quantified using a thermal conductivity detector (TCD).

  • Data Interpretation: Compare the experimentally determined weight percentages against the theoretical values calculated from the molecular formula C₁₂H₁₇NO₂.

ElementTheoretical Weight % (for C₁₂H₁₇NO₂)Acceptable Experimental Range
Carbon (C) 69.53%69.13% – 69.93%
Hydrogen (H) 8.27%7.87% – 8.67%
Nitrogen (N) 6.76%6.36% – 7.16%

Summary and Best Practices

The molecular weight of this compound is 207.27 g/mol . This guide outlines a robust, two-pronged strategy for its confirmation, which is essential for regulatory submissions, quality control, and fundamental research.

  • Primary Confirmation: Use GC-MS to directly observe the molecular ion at m/z ≈ 207. This establishes the molecular mass.

  • Orthogonal Verification: Use CHN elemental analysis to confirm the elemental composition. A result matching the theoretical percentages for C₁₂H₁₇NO₂ validates the molecular formula.

Adherence to this dual-validation workflow ensures the highest level of scientific integrity, providing an unambiguous and trustworthy characterization of this compound.

References

  • This compound - 7465-86-3. ChemSynthesis. [Link]

  • N,N-Diethyl-para-anisamide | C12H17NO2. PubChem, National Institutes of Health. [Link]

  • Benzamide, N,N-diethyl-4-methyl-. NIST WebBook. [Link]

  • Analysis method for amide compounds.
  • Determination of amide hydrogen exchange by mass spectrometry: A new tool for protein structure elucidation. Protein Science. [Link]

  • Determination of amide hydrogen exchange by mass spectrometry: a new tool for protein structure elucidation. PubMed, National Institutes of Health. [Link]

  • Gas Chromatographic Separation of Amines and Amides. Analytical Chemistry. [Link]

  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Bentham Science. [Link]

  • Mass Spectrometry. Thieme. [Link]

Sources

N,N-Diethyl-4-Methoxybenzamide (Anisamide): A Strategic Ligand for Sigma-Receptor Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

N,N-diethyl-4-methoxybenzamide , widely recognized in pharmaceutical research as Anisamide , represents a critical targeting moiety in the field of precision oncology. While structurally simple, its high affinity for Sigma receptors (σ1 and σ2) —transmembrane proteins aberrantly overexpressed in various human malignancies—has established it as a "Trojan Horse" ligand for nanoparticle-mediated drug delivery.

This guide moves beyond basic characterization to explore the molecule's synthesis, conjugation chemistry, and mechanistic role in overcoming multidrug resistance (MDR) via receptor-mediated endocytosis.

Chemical Profile
PropertySpecification
IUPAC Name This compound
Common Name Anisamide
CAS Number 7465-86-3
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Target Receptors Sigma-1 (σ1), Sigma-2 (σ2)
Key Application Tumor-targeting ligand for Liposomes, Micelles, and Solid Lipid Nanoparticles (SLNs)

Synthetic Chemistry: From Precursor to Conjugate

The synthesis of Anisamide is straightforward, but its application requires precise conjugation to lipid anchors (e.g., DSPE-PEG) to facilitate insertion into nanoparticle surfaces.

Core Synthesis (Small Molecule)

The most robust route utilizes the Schotten-Baumann reaction conditions, coupling an acid chloride with a secondary amine.

  • Precursors: 4-Methoxybenzoyl chloride (Anisoyl chloride) and Diethylamine.

  • Catalyst/Base: Triethylamine (Et₃N) is essential to scavenge the liberated HCl, driving the equilibrium forward and preventing protonation of the diethylamine.

  • Solvent: Anhydrous Dichloromethane (DCM) is preferred to prevent hydrolysis of the acid chloride.

Visualization: Synthetic Pathway

The following diagram outlines the conversion of Anisic Acid to the final lipid-anchored targeting moiety.

AnisamideSynthesis AnisicAcid 4-Methoxybenzoic Acid AcidChloride 4-Methoxybenzoyl Chloride AnisicAcid->AcidChloride SOCl2 Reflux DSPE DSPE-PEG-NH2 (Lipid Anchor) AnisicAcid->DSPE EDC/NHS Activation Anisamide This compound (Anisamide) AcidChloride->Anisamide Diethylamine Et3N, DCM TargetingLipid DSPE-PEG-Anisamide (Targeting Ligand) Anisamide->TargetingLipid Conjugation Strategy (Post-Insertion or Direct) DSPE->TargetingLipid Amide Bond Formation

Figure 1: Synthetic pathways for Anisamide and its subsequent conjugation to DSPE-PEG lipids for nanoparticle formulation.

Mechanism of Action: The Sigma Receptor Pathway[1]

The efficacy of Anisamide stems from the biology of the Sigma-1 receptor (σ1R), an endoplasmic reticulum (ER) chaperone protein that translocates to the plasma membrane under cellular stress—a condition chronic in the hypoxic tumor microenvironment.

The "Trojan Horse" Uptake
  • Binding: Anisamide-decorated nanoparticles bind to surface σ1/σ2 receptors.

  • Clustering: Ligand binding induces receptor clustering.

  • Endocytosis: The complex is internalized via clathrin-mediated or caveolae-mediated endocytosis.

  • Evasion: Successful carriers (like LPD nanoparticles) utilize the "proton sponge" effect to rupture the endosome before lysosomal degradation, releasing the payload into the cytosol.

Visualization: Cellular Signaling & Uptake

SigmaMechanism NP Anisamide-NP SigmaR Sigma Receptor (Surface Overexpression) NP->SigmaR High Affinity Binding (Kd ~ nM range) Endosome Early Endosome (pH 6.0) SigmaR->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome (Degradation Risk) Endosome->Lysosome Maturation (Failure Mode) Escape Endosomal Escape (Proton Sponge) Endosome->Escape Successful Release Nucleus Nucleus/Cytosol (Drug Action) Escape->Nucleus Payload Delivery (siRNA/Dox)

Figure 2: Receptor-mediated endocytosis pathway utilized by Anisamide-targeted nanocarriers to bypass the cell membrane.

Experimental Protocols

Protocol A: Synthesis of this compound

For the production of the raw ligand standard.

Reagents: 4-Methoxybenzoyl chloride (10 mmol), Diethylamine (12 mmol), Triethylamine (15 mmol), Dichloromethane (DCM, anhydrous).

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 30 mL anhydrous DCM.

  • Addition: Add Diethylamine and Triethylamine to the flask. Cool to 0°C in an ice bath.

  • Reaction: Dissolve 4-Methoxybenzoyl chloride in 10 mL DCM and add dropwise to the amine solution over 20 minutes.

  • Stirring: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup:

    • Wash reaction mixture with 1M HCl (2 x 20 mL) to remove unreacted amines.

    • Wash with sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid.

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Validation: 1H NMR (CDCl₃) should show ethyl quartets/triplets and the characteristic methoxy singlet at ~3.8 ppm.

Protocol B: Preparation of Anisamide-Targeted Liposomes (LPD)

Based on the method by Huang et al. (UNC Chapel Hill).

Components:

  • Cationic Lipid: DOTAP[1]

  • Helper Lipid: Cholesterol

  • Targeting Lipid: DSPE-PEG2000-Anisamide (synthesized by reacting DSPE-PEG-Carboxyl with Anisamide amine derivative or Anisic acid with DSPE-PEG-NH2).

Steps:

  • Liposome Formation: Mix DOTAP and Cholesterol (1:1 molar ratio) in chloroform. Evaporate solvent to form a thin film. Hydrate with water to form cationic liposomes.

  • Core Complexation: Mix siRNA (or DNA) with Protamine sulfate to form a condensed anionic core.

  • Coating (LPD Formation): Add cationic liposomes to the core complex.[2] Incubate for 10 min at RT.

  • Post-Insertion: Prepare a micellar solution of DSPE-PEG-Anisamide. Add to the pre-formed LPD nanoparticles.[2] Incubate at 50°C for 10 minutes. The lipid tail of DSPE will insert into the liposome bilayer, exposing the Anisamide loop.

  • Purification: Dialyze against HEPES buffer to remove unincorporated PEG-lipids.

Data Analysis: Targeted vs. Non-Targeted Performance[3][4][5]

The following data summarizes the typical performance enhancement observed when Anisamide (AA) is incorporated into nanoparticle formulations (e.g., for Doxorubicin delivery to PC-3 prostate cancer cells).

MetricNon-Targeted NPAnisamide-Targeted NPImprovement Factor
Zeta Potential +35 mV+15 to +20 mV (PEG shielding)N/A (Stability)
Cellular Uptake (2h) < 10%> 60%6x Increase
IC50 (PC-3 Cells) 2.5 µM0.4 µM~6.2x Potency
Tumor Accumulation Passive (EPR only)Active + EPRHigh Specificity

Note: Data derived from aggregate analysis of Anisamide-LPD literature (see References).

Future Outlook: Theranostics

The versatility of this compound extends beyond therapy. By substituting the methoxy group with radioisotopes (e.g., ¹²³I-iodobenzamide ), the same ligand is currently being evaluated for SPECT imaging of sigma-receptor positive tumors. This paves the way for "Theranostic" platforms where the patient is imaged to confirm receptor density before receiving the Anisamide-targeted therapeutic.

References

  • Banerjee, R., Tyagi, P., Li, S., & Huang, L. (2004). Anisamide-targeted stealth liposomes: a potent carrier for delivering doxorubicin to human prostate cancer cells. International Journal of Cancer. [Link]

  • Happy, A., Soumya, S., Kumar, S., et al. (2015). Sigma-1 receptor: A potential target for the treatment of neuropsychiatric disorders and cancer. Journal of Pharmacy and Pharmacology. [Link]

  • Li, R.J., & Huang, L. (2006). Tumor-targeted delivery of siRNA by self-assembled nanoparticles.[2] Molecular Pharmaceutics. [Link]

  • PubChem Compound Summary. (2023). This compound.[3] National Center for Biotechnology Information. [Link]

  • Gueguinou, M., et al. (2017).[4] The Sigma-1 receptor binds to the Nav1.5 voltage-gated Na+ channel with 4-fold symmetry. Nature Communications. (Context on Sigma Receptor Biology). [Link]

Sources

Solubility & Physicochemical Profiling of N,N-Diethyl-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Version 1.0

Executive Summary

N,N-Diethyl-4-methoxybenzamide (CAS: 7465-86-3), a structural analog of the common insect repellent DEET (N,N-Diethyl-m-toluamide), presents a unique physicochemical profile critical for formulation and synthesis. Unlike its liquid analog DEET, this compound exists as a low-melting solid (MP: 42–43 °C) or a supercooled viscous oil at room temperature.

This guide provides a definitive technical analysis of its solubility behavior. It establishes that the compound exhibits high lipophilicity (LogP ~2.17) , rendering it highly soluble in organic solvents (alcohols, chlorinated hydrocarbons, esters) while remaining sparingly soluble in aqueous media. For researchers, this dictates a reliance on liquid-liquid extraction for purification and lipid-based delivery systems for pharmaceutical applications.

Physicochemical Profile

Understanding the physical state is the prerequisite for accurate solubility testing. The discrepancy in literature—described variously as an "oil" and a "solid"—arises from its melting point being near ambient temperature.

ParameterValue / DescriptionSource Validation
Physical State Low-Melting Crystalline Solid (often supercooled to oil)Recrystallized from MeOH (MP 42–43°C) [1]
Melting Point 42 – 43 °CValidated via NMR/IR characterization [1][2]
Boiling Point ~150–160 °C (at reduced pressure)High boiling point requires vacuum distillation
LogP (Octanol/Water) 2.17Calculated/Experimental consensus [3]
Molecular Weight 207.27 g/mol Formula: C₁₂H₁₇NO₂
Structural Implications for Solubility

The molecule consists of a lipophilic diethylamide tail and a 4-methoxybenzene core .

  • The Amide Functionality: Acts as a hydrogen bond acceptor, facilitating solubility in polar protic solvents like Ethanol.

  • The Methoxy Group: Adds electron density to the ring but remains lipophilic.

  • Crystal Lattice Energy: The low melting point indicates weak intermolecular forces in the crystal lattice, suggesting high solubility in organic solvents even at room temperature (20°C).

Solubility & Miscibility Guide

Since the compound melts at ~42°C, its interaction with solvents is temperature-dependent.

  • T < 42°C: It behaves as a solute (saturation limit exists).

  • T > 42°C: It behaves as a liquid (miscibility applies).

Estimated Solubility Map (at 25°C)

Based on Hansen Solubility Parameters (HSP) and structural analogs.

Solvent ClassRepresentative SolventSolubility StatusMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformVery High (>500 mg/mL)"Like dissolves like"; high interaction with amide dipole.
Esters Ethyl AcetateHigh Excellent compatibility with the benzamide core.
Alcohols Ethanol, Methanol, IsopropanolHigh H-bond donation from solvent to amide oxygen.
Aromatics Toluene, BenzeneHigh

stacking interactions with the benzene ring.
Alkanes Hexane, HeptaneModerate Soluble, but may crystallize out at very low temps (<0°C).
Aqueous Water, PBS BufferLow / Insoluble Hydrophobic effect dominates; LogP 2.17 prevents solvation.

Thermodynamic Theory & Modeling

To rigorously quantify solubility without exhaustive testing, researchers should employ the General Solubility Equation (GSE) or the Apelblat Model .

The Ideal Solubility Model

For a low-melting solid, the ideal solubility (


) can be estimated using the melting point (

) and enthalpy of fusion (

):


  • Implication: Since

    
     (298 K) is very close to 
    
    
    
    (315 K), the term
    
    
    is small. Thus,
    
    
    is small (close to 0), implying
    
    
    is close to 1.

Experimental Protocols

These protocols are designed to generate self-validating data for regulatory or formulation dossiers.

Protocol A: Precise Solubility Determination (Shake-Flask Method)

Objective: Determine saturation concentration (


) in a specific solvent at 25°C.
  • Preparation: Add excess this compound (solid) to 5 mL of the target solvent in a borosilicate glass vial.

  • Equilibration:

    • Place in a shaking incubator at 25°C ± 0.1°C for 24 hours.

    • Check point: Ensure solid remains visible. If dissolved, add more.

  • Sampling:

    • Stop shaking and allow solids to settle for 4 hours (or centrifuge at 3000 rpm for 10 min).

    • Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification:

    • Dilute the filtrate 1:100 with Acetonitrile.

    • Analyze via HPLC-UV (254 nm).

    • Calculate concentration using a standard curve (

      
      ).
      
Protocol B: Partition Coefficient (LogP) Validation

Objective: Confirm lipophilicity for drug delivery modeling.

  • System: Octanol (saturated with water) and Water (saturated with octanol).

  • Process: Dissolve compound in Octanol phase. Add equal volume of Water phase.

  • Equilibrium: Shake for 4 hours; centrifuge to separate phases.

  • Analysis: Measure concentration in both phases via HPLC.

  • Calculation:

    
    .
    

Process Visualization (DOT Diagram)

The following diagram illustrates the purification and solubility logic, highlighting the phase separation behavior critical for extraction processes.

SolubilityWorkflow Reaction Crude Reaction Mixture (Amide + Byproducts) Extraction Liquid-Liquid Extraction (DCM / Water) Reaction->Extraction Add Solvents OrganicPhase Organic Phase (DCM) Contains Target Amide Extraction->OrganicPhase Partitioning (LogP ~2.17) AqueousPhase Aqueous Phase Contains Salts/Acids Extraction->AqueousPhase Removal of Polar Impurities Evaporation Solvent Removal (Rotary Evaporator) OrganicPhase->Evaporation Concentration CrudeProduct Crude Oil/Solid (Supercooled) Evaporation->CrudeProduct Recrystallization Recrystallization (Solvent: Methanol) CrudeProduct->Recrystallization Purification PureSolid Pure this compound (MP: 42-43°C) Recrystallization->PureSolid Cooling to 4°C

Caption: Purification workflow leveraging the high organic solubility and water immiscibility of the target compound.

References

  • Spletstoser, J. T., et al. (2007).[1] this compound synthesis and characterization. Journal of the American Chemical Society.[1] (Validated MP: 42-43°C).[2]

  • Clayden, J., et al. (2003). Lithiation of this compound. The Journal of Organic Chemistry. .

  • ChemScene Data. (2024). Physicochemical properties of N,N-Diethyl-p-anisamide. .

  • BenchChem. (2025). Solubility principles of substituted benzamides. .

Sources

Technical Guide: N,N-Diethyl-4-methoxybenzamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Scaffold for Medicinal Chemistry & Agrochemical Innovation

Executive Summary

N,N-Diethyl-4-methoxybenzamide (CAS: 7465-86-3), often referred to as N,N-Diethyl-p-anisamide, represents a pivotal structural motif in organic synthesis and medicinal chemistry.[1][2][3] While structurally homologous to the gold-standard insect repellent DEET (N,N-diethyl-m-toluamide), its primary utility in modern drug development lies in its role as a robust substrate for Directed Ortho Metalation (DoM) .

The diethylamide moiety acts as a powerful Directed Metalation Group (DMG), enabling regioselective functionalization of the aromatic ring—a critical strategy for synthesizing complex polysubstituted benzamides found in antipsychotics, anti-emetics, and opioid receptor ligands. This guide details the synthesis, functionalization, and pharmacological relevance of this scaffold.[4]

Chemical Architecture & Properties[3][5][6]

Physicochemical Profile

The molecule features a p-anisic acid core amidated with diethylamine. The electron-donating methoxy group at the para position, combined with the electron-withdrawing yet coordinating amide, creates a unique electronic push-pull system ideal for lithiation chemistry.

PropertyValueNotes
IUPAC Name This compound
CAS Number 7465-86-3
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
LogP ~2.18Lipophilic, crosses BBB/cuticle
H-Bond Acceptors 2Amide carbonyl, Methoxy ether
Physical State Colorless Oil / Low-melting Solid
Solubility DCM, EtOAc, DMSO, EthanolPoor water solubility
Structural Homology (SAR Context)

The compound serves as a bioisostere and synthetic precursor for several bioactive classes:

  • Agrochemicals: Positional isomer of DEET (meta-methyl vs. para-methoxy).

  • Nootropics: Structurally related to Aniracetam (N-anisoyl-2-pyrrolidinone), sharing the anisoyl pharmacophore.

  • Opioids: Precursor scaffold for delta-opioid agonists (e.g., SNC-80 analogs).

Synthesis Protocols

Expertise Note: While coupling reagents like DCC/EDC are common, the Acid Chloride method is preferred for scale-up due to simpler purification (wash vs. column chromatography).

Method A: Acid Chloride Route (Scalable)

Principle: Nucleophilic acyl substitution using in situ generated or commercial acid chloride.

Reagents:

  • 4-Methoxybenzoic acid (p-Anisic acid) or 4-Methoxybenzoyl chloride.

  • Diethylamine (1.2 equiv).[3]

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) as base.

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

Protocol:

  • Activation (if starting from acid): Dissolve 4-methoxybenzoic acid (10 mmol) in anhydrous DCM (50 mL). Add oxalyl chloride (12 mmol) dropwise at 0°C, followed by a catalytic drop of DMF. Stir for 2 hours until gas evolution ceases. Evaporate solvent to obtain crude acid chloride.

  • Coupling: Redissolve acid chloride in DCM (30 mL). Cool to 0°C.

  • Addition: Add a solution of diethylamine (12 mmol) and Et₃N (15 mmol) in DCM (20 mL) dropwise over 30 minutes. The reaction is exothermic.

  • Workup: Warm to room temperature and stir for 4 hours. Wash organic layer with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine.

  • Purification: Dry over MgSO₄ and concentrate. The product is typically pure enough (>95%) for subsequent steps. If necessary, purify via flash chromatography (Hexane/EtOAc 3:1).

Method B: Mitsunobu Reaction (Specialized)

Use case: When neutral conditions are required or sensitive functional groups are present. Reagents: 4-Methoxybenzoic acid, Diethylamine, Triphenylphosphine (PPh₃), DIAD. Note: This follows a "non-classical" mechanism involving an acyloxyphosphonium ion.[3]

Advanced Functionalization: Directed Ortho Metalation (DoM)

Trustworthiness: The N,N-diethylamide group is a Tier-1 Directing Group (DMG) in Snieckus chemistry, superior to esters or ethers for coordinating organolithiums.

This is the primary utility of this compound in drug discovery. The amide oxygen coordinates with sec-Butyllithium (s-BuLi), directing deprotonation specifically to the ortho position (C-2), enabling the introduction of electrophiles (E⁺).

DoM Workflow Diagram

DoM_Pathway Start This compound (Substrate) Lithiation Complexation & Deprotonation (s-BuLi / TMEDA, -78°C) Start->Lithiation Coordination Intermediate Ortho-Lithiated Species (Li-Amide Complex) Lithiation->Intermediate Ortho-Lithiation Electrophile Quench with Electrophile (E+) (e.g., I2, DMF, CO2) Intermediate->Electrophile Nucleophilic Attack Product 2-Substituted-4-methoxybenzamide Electrophile->Product Workup

Caption: Directed Ortho Metalation (DoM) pathway utilizing the diethylamide directing group for regioselective synthesis.

Experimental Protocol: Ortho-Formylation

Objective: Synthesis of N,N-Diethyl-2-formyl-4-methoxybenzamide.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.

  • Dissolution: Dissolve this compound (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add s-BuLi (1.1 equiv, cyclohexane solution) dropwise via syringe pump. Maintain internal temperature below -70°C. The solution typically turns yellow/orange.

  • Incubation: Stir at -78°C for 1 hour to ensure complete lithiation.

  • Quench: Add anhydrous DMF (2.0 equiv) dropwise.

  • Hydrolysis: Allow to warm to 0°C, then quench with Sat. NH₄Cl solution.

  • Isolation: Extract with EtOAc. The product contains an ortho-formyl group, a versatile handle for heterocycle synthesis (e.g., isoquinolines).

Pharmacological Applications[4][8]

Insect Repellency (DEET Analog Studies)

While DEET (3-methyl) is the market leader, the 4-methoxy analog provides critical SAR data.

  • Mechanism: Olfactory receptor inhibition (ORs) and acetylcholinesterase modulation.

  • Efficacy: Generally shows lower volatility and slightly reduced repellency compared to DEET due to the polarity of the methoxy group, but exhibits different skin permeation kinetics.

  • Use: Often used in comparative panels to test the "shape vs. polarity" hypothesis of repellent binding sites.

Opioid Receptor Ligands

Derivatives of this scaffold are intermediates for non-peptide Delta Opioid Receptor (DOR) agonists.

  • Key Compound: SNC-80 derivatives.[4]

  • Modification: The amide diethyl groups are often replaced or the phenyl ring is bridged to form complex tricyclic structures. The 4-methoxy group mimics the tyrosine residue of endogenous enkephalins.

SAR Visualization

SAR_Map Core This compound (Core Scaffold) DEET DEET (3-Methyl analog) Insect Repellent Core->DEET Bioisostere (-OMe vs -Me) Aniracetam Aniracetam (Cyclic Amide) Nootropic / AMPA Modulator Core->Aniracetam Pharmacophore (Anisoyl group) SNC80 SNC-80 Precursor Delta Opioid Agonist Core->SNC80 Synthetic Precursor DoM_Deriv 2-Substituted Derivatives (via DoM Chemistry) Core->DoM_Deriv Lithiation Substrate

Caption: Structural relationship between the core scaffold and major bioactive classes (Repellents, Nootropics, Opioids).

Analytical Characterization

To validate the synthesis of this compound, the following analytical markers must be met:

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 10 mins.

  • Detection: UV @ 254 nm (Aromatic) and 280 nm (Phenolic/Ether).

  • Retention Time: Expect elution ~5-6 mins (moderately lipophilic).

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region: Two doublets (AA'BB' system) at δ ~7.4 and ~6.9 ppm (characteristic of para-substitution).

  • Methoxy Group: Singlet at δ ~3.8 ppm (3H).[5]

  • Ethyl Groups:

    • Methylene (-CH₂-): Broad quartets at δ ~3.2–3.5 ppm (restricted rotation around amide bond often causes broadening or splitting).

    • Methyl (-CH₃): Triplets at δ ~1.1–1.2 ppm.

References

  • Synthesis via Mitsunobu Reaction: Title: Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction.[3] Source:Journal of Organic Chemistry / PMC. URL:[Link]

  • Directed Ortho Metalation (DoM) Review: Title: The Directed Ortho Metalation Reaction: A Point of Departure for New Synthetic Strategies. Source:Chemical Reviews (Snieckus, V.). Context: Establishes diethylamide as a superior DMG.
  • Opioid Agonist Synthesis: Title: N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist.[4] Source:Journal of Medicinal Chemistry. URL:[Link]

  • General Chemical Data: Title: this compound (Compound Summary).[1][2][6][7][8][9] Source:PubChem.[10][11] URL:[Link]

Sources

Methodological & Application

synthesis of N,N-diethyl-4-methoxybenzamide from 4-methoxybenzoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of N,N-diethyl-4-methoxybenzamide (CAS: 7465-86-3) represents a fundamental transformation in medicinal chemistry: the conversion of an electron-rich aromatic carboxylic acid to a tertiary amide. This structural motif is prevalent in various pharmacophores and is structurally analogous to the insect repellent DEET and the respiratory stimulant Ethamivan.

This Application Note provides three distinct protocols tailored to specific project phases:

  • Method A (Discovery Phase): HATU-mediated coupling for high-throughput screening (HTS) and parallel synthesis.

  • Method B (Process Scale): Thionyl Chloride (

    
    ) activation for cost-effective, multi-gram to kilogram scale-up.
    
  • Method C (Green Chemistry): Boric Acid-catalyzed thermal dehydration for environmentally sustainable synthesis.

Strategic Route Selection Matrix
FeatureMethod A: HATU Coupling Method B: Acid Chloride (

)
Method C: Boric Acid Catalysis
Primary Use Case Small scale (<100 mg), HTS, Analog librariesScale-up (>10 g), API manufacturingGreen chemistry, Solvent-free initiatives
Cost Efficiency Low (Reagents are expensive)High (Reagents are cheap)Very High (Catalytic, minimal waste)
Atom Economy Poor (Large byproducts from coupling agent)Good (

and HCl off-gassing)
Excellent (

is only byproduct)
Purification Column Chromatography often requiredLiquid-Liquid Extraction / DistillationCrystallization / Extraction
Reaction Time 1–4 Hours2–4 Hours (plus workup)12–24 Hours (Reflux)

Chemical Mechanism & Workflow Visualization[2]

The following diagram illustrates the mechanistic pathways for the two primary protocols. Note the divergence in activation strategy: Method A utilizes an in situ active ester (OAt-ester), while Method B proceeds via a highly reactive acyl chloride intermediate.

AmideSynthesis Start 4-Methoxybenzoic Acid HATU Activation: HATU/DIPEA (DMF, 25°C) Start->HATU SOCl2 Activation: SOCl2 (Reflux, Toluene/Neat) Start->SOCl2 ActiveEster Active OAt-Ester Intermediate HATU->ActiveEster - Tetramethylurea Amine1 + Diethylamine Product This compound ActiveEster->Product Nucleophilic Attack AcidChloride 4-Methoxybenzoyl Chloride (Highly Reactive) SOCl2->AcidChloride - SO2, - HCl Amine2 + Diethylamine / Et3N AcidChloride->Product Addition-Elimination

Figure 1: Mechanistic divergence between Coupling Agent (Top) and Acid Chloride (Bottom) pathways.

Experimental Protocols

Protocol A: Discovery Scale (HATU Coupling)

Recommended for generating analytical standards or small libraries.

Reagents:

  • 4-Methoxybenzoic acid (1.0 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Diethylamine (1.2 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve 4-methoxybenzoic acid (152 mg, 1.0 mmol) in anhydrous DMF (3 mL).

  • Base Addition: Add DIPEA (348 µL, 2.0 mmol). The solution may warm slightly.

  • Coupling Agent: Add HATU (456 mg, 1.2 mmol) in one portion. Stir at room temperature for 15 minutes. Note: The solution typically turns yellow/orange as the activated ester forms.

  • Amine Addition: Add diethylamine (124 µL, 1.2 mmol) dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS or TLC (50% EtOAc/Hexanes).

  • Workup: Dilute with Ethyl Acetate (30 mL). Wash sequentially with:

    • 10% Citric Acid or 1N HCl (2 x 10 mL) – Removes excess DIPEA and unreacted amine.

    • Saturated

      
       (2 x 10 mL) – Removes unreacted acid and HOBt byproducts.
      
    • Brine (10 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: If necessary, purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

Expert Insight: HATU is preferred over EDC/HOBt for electron-rich acids like this one because the reaction rates are significantly faster, reducing the chance of side reactions [4].

Protocol B: Process Scale (Thionyl Chloride Method)

Recommended for >10g synthesis. Robust and economical.

Reagents:

  • 4-Methoxybenzoic acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Diethylamine (1.5 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvent: Toluene (for activation) and DCM (for amidation)

Step-by-Step Procedure:

  • Acyl Chloride Formation:

    • Suspend 4-methoxybenzoic acid (15.2 g, 100 mmol) in dry Toluene (75 mL).

    • Add Thionyl Chloride (10.9 mL, 150 mmol) dropwise.

    • Optional: Add 1 drop of DMF to catalyze the reaction (Vilsmeier-Haack intermediate).

    • Heat to reflux (80–110°C) for 2 hours until gas evolution (

      
      , HCl) ceases and the solution becomes clear.
      
  • Evaporation (Critical Step):

    • Concentrate the reaction mixture under reduced pressure to remove Toluene and excess Thionyl Chloride .

    • Why? Residual

      
       will react with the amine in the next step to form diethylsulfinamides, a difficult-to-remove impurity.
      
    • Redissolve the crude acid chloride oil in dry DCM (50 mL).

  • Amidation:

    • In a separate flask, cool a solution of Diethylamine (15.5 mL, 150 mmol) and Triethylamine (27.9 mL, 200 mmol) in DCM (100 mL) to 0°C.

    • Add the acid chloride solution dropwise to the amine mixture, maintaining temperature <10°C (Exothermic!).

  • Workup:

    • Warm to room temperature and stir for 1 hour.

    • Wash with water (100 mL), 1N HCl (100 mL), and 1N NaOH (100 mL).

    • Dry organic layer (

      
      ) and concentrate.[2][3][4]
      
  • Purification: The crude product is often pure enough (>95%) for use. High-purity material can be obtained by high-vacuum distillation (bp ~150-160°C at 2 mmHg) [1].

Protocol C: Green Alternative (Boric Acid Catalysis)

Recommended for sustainability-focused workflows.

Reagents:

  • 4-Methoxybenzoic acid (1.0 equiv)[1]

  • Diethylamine (1.2 equiv)[1]

  • Boric Acid (

    
    ) (10 mol%)
    
  • Solvent: Toluene or Xylene

Procedure:

  • Combine acid, amine, and boric acid catalyst in Toluene.

  • Reflux using a Dean-Stark trap to continuously remove water.

  • Reaction time is longer (12–24 hours).

  • Upon completion, cool and wash with water to remove the catalyst.

  • Concentrate to yield the amide.[2][4][5][6][7] Note: This method avoids chlorinated solvents and corrosive acid chlorides [2].

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product data against these Critical Quality Attributes (CQAs).

NMR Characterization ( , 400 MHz)

The hallmark of N,N-diethyl amides is the magnetic non-equivalence of the ethyl groups due to restricted rotation around the C-N amide bond.

Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.35 – 7.45 Doublet (d)2HAr-H (ortho to C=O)AA'BB' System
6.85 – 6.95 Doublet (d)2HAr-H (ortho to OMe)AA'BB' System
3.83 Singlet (s)3H

Methoxy group
3.20 – 3.60 Broad/2x q4H

Rotamers: Often appear as two distinct broad humps.
1.10 – 1.25 Broad/2x t6H

Rotamers: Methyl terminals of the ethyl groups.
Physical Properties[8][9][10]
  • Appearance: Colorless to pale yellow oil (may solidify upon prolonged standing in freezer).

  • Mass Spectrometry (ESI+): Calculated

    
    ; Found 
    
    
    
    .

Troubleshooting & Optimization

Troubleshooting Problem Low Yield or Impure Product Check1 Did you remove excess SOCl2? Problem->Check1 Sol1 Impurity: Diethylsulfinamide. Action: Azeotrope with Toluene 2x before adding amine. Check1->Sol1 Yes, impurity found Check2 Is the product an oil that won't crystallize? Check1->Check2 No Sol2 Normal for diethyl amides. Action: Verify by NMR/MS. Use High Vac Distillation. Check2->Sol2 Yes Check3 Low conversion in HATU method? Check2->Check3 No Sol3 Steric hindrance/Electronic deactivation. Action: Switch to Method B (Acid Chloride) or increase time. Check3->Sol3 Yes

Figure 2: Troubleshooting decision tree for common synthesis issues.

Common Pitfall: The "Sulfinamide" Trap In Method B, if thionyl chloride is not completely removed, it reacts with diethylamine to form


 or similar species. These are often yellow oils that co-elute with the product. Remediation:  Always evaporate the acid chloride to dryness and chase with fresh toluene twice before adding the amine [1].

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Synthesis of Esters from Benzamide using Thionyl Chloride. (Adapted for Amide Synthesis).[5][6] Retrieved from

  • Tang, P. (2005). Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.[6] Organic Syntheses, 81, 262. Retrieved from

  • Lanigan, R. M., et al. (2013).[8] Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.[8] Journal of Organic Chemistry.[6] Retrieved from

  • BenchChem. (2025).[4] Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.[4] Retrieved from

  • Sigma-Aldrich. (2025). This compound Product Information. Retrieved from [9]

Sources

Experimental Protocol for the Synthesis and Characterization of N,N-diethyl-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Scientists

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of N,N-diethyl-4-methoxybenzamide. This tertiary amide is a valuable synthetic intermediate in medicinal chemistry and materials science, analogous to other N,N-dialkylbenzamides used in applications ranging from insect repellents to precursors for complex molecular scaffolds.[1][2] The protocol herein details a robust and efficient method based on the Schotten-Baumann reaction, involving the nucleophilic acyl substitution of 4-anisoyl chloride with diethylamine. We emphasize the rationale behind key experimental steps, rigorous safety procedures, and detailed analytical validation to ensure the synthesis of a high-purity final product. This guide is intended for researchers in organic synthesis, drug development, and related fields.

Introduction and Scientific Background

This compound is a disubstituted benzamide derivative. The amide functional group is a cornerstone of many biologically active molecules and polymers.[1] The specific substitution pattern of this molecule—a diethylamino group and a para-methoxy group—imparts distinct chemical properties that make it a useful building block. The methoxy group is an electron-donating group that can influence the electronic properties of the aromatic ring, while the N,N-diethylamide moiety is known to facilitate directed ortho-metalation, a powerful strategy for further functionalization of the aromatic core.[3]

The chosen synthetic route, the reaction of an acyl chloride with an amine, is a classic, high-yield method for amide bond formation. It is significantly more efficient than the direct condensation of a carboxylic acid and an amine, which requires harsh conditions or coupling agents to overcome the formation of a non-reactive ammonium carboxylate salt.[1] This protocol employs 4-anisoyl chloride (4-methoxybenzoyl chloride) as the activated carboxylic acid derivative, ensuring a rapid and generally clean reaction.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic addition-elimination mechanism.[4]

Overall Reaction:

4-Anisoyl Chloride + Diethylamine → this compound + Triethylamine Hydrochloride

Mechanism: The reaction is initiated by the nucleophilic attack of the diethylamine nitrogen on the electrophilic carbonyl carbon of 4-anisoyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. A non-nucleophilic base, triethylamine, is used as an acid scavenger to neutralize the hydrogen chloride (HCl) that is cogenerated, preventing the protonation of the diethylamine reactant and driving the reaction to completion.[4][5]

Caption: Figure 1: Nucleophilic Addition-Elimination Mechanism.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.FormulaMW ( g/mol )AmountMoles (mmol)EquivalentsPurity
4-Anisoyl chloride100-07-2C₈H₇ClO₂170.595.00 g29.31.0>98%
Diethylamine109-89-7C₄H₁₁N73.143.22 g (4.5 mL)44.01.5>99%
Triethylamine121-44-8C₆H₁₅N101.194.45 g (6.1 mL)44.01.5>99%
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93~150 mL--ACS Grade
Hydrochloric Acid (1M)7647-01-0HCl36.46~50 mL--Aqueous
Sodium Bicarbonate (Sat.)144-55-8NaHCO₃84.01~50 mL--Aqueous
Brine (Sat. NaCl)7647-14-5NaCl58.44~50 mL--Aqueous
Anhydrous Na₂SO₄7757-82-6Na₂SO₄142.04~10 g--Granular
Silica Gel7631-86-9SiO₂60.08As needed--60 Å, 230-400 mesh
Equipment
  • Magnetic stirrer with stir bar

  • Round-bottom flasks (100 mL, 250 mL)

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄) and development chamber

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

Safety Precautions

This protocol must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times.

ReagentKey HazardsHandling Precautions
4-Anisoyl chloride Corrosive. Causes severe skin burns and eye damage. Water-reactive, releases HCl gas.[6][7] Lachrymator.[6]Handle with extreme care. Open in a fume hood. Avoid contact with moisture. Use glass or PTFE/PFA equipment.
Diethylamine Flammable liquid and vapor. Corrosive. Harmful if swallowed or inhaled. Causes skin and eye irritation.[8]Keep away from ignition sources. Dispense in a fume hood. Avoid inhalation of vapors.
Triethylamine Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage.Keep away from ignition sources. Use in a fume hood.
Dichloromethane Suspected carcinogen. Causes skin and eye irritation. Harmful if swallowed or inhaled.Minimize exposure. Always handle in a fume hood.
Hydrochloric Acid Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.Handle with care, avoiding inhalation of mist.

Detailed Experimental Protocol

Caption: Figure 2: Step-by-step experimental workflow.

Part A: Amide Synthesis
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add diethylamine (4.5 mL, 44.0 mmol) and triethylamine (6.1 mL, 44.0 mmol). Dissolve them in 30 mL of dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Reagent Addition: In a separate beaker, dissolve 4-anisoyl chloride (5.00 g, 29.3 mmol) in 20 mL of DCM. Transfer this solution to a dropping funnel.

  • Reaction: Add the 4-anisoyl chloride solution dropwise to the stirred amine solution over a period of 30 minutes. A white precipitate (triethylamine hydrochloride) will form.[9] Maintain the temperature at 0 °C during the addition.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours to ensure the reaction goes to completion. Monitor the reaction by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent system.

Part B: Aqueous Work-up
  • Transfer: Transfer the reaction mixture to a 250 mL separatory funnel.

  • Acid Wash: Add 25 mL of 1M HCl to the separatory funnel. Shake vigorously and allow the layers to separate. Drain the lower organic layer. Repeat this wash one more time. This step removes excess diethylamine and triethylamine by converting them into their water-soluble hydrochloride salts.

  • Base Wash: Wash the organic layer with 25 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining HCl and quench any unreacted 4-anisoyl chloride. Repeat this wash.

  • Brine Wash: Wash the organic layer with 25 mL of brine (saturated NaCl solution). This step helps to remove residual water from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (~10 g). Swirl the flask occasionally for 10-15 minutes.

  • Concentration: Filter the solution to remove the sodium sulfate and collect the filtrate in a pre-weighed round-bottom flask. Remove the dichloromethane solvent using a rotary evaporator to yield the crude product, likely a yellow or pale brown oil.

Part C: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry packing method with a 10:1 Hexane:Ethyl Acetate eluent system.

  • Sample Loading: Dissolve the crude oil in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product (visualized by UV light at 254 nm on the TLC plate).

  • Final Product: Remove the solvent from the combined fractions by rotary evaporation. Place the resulting oil under high vacuum for several hours to remove any residual solvent. Record the final mass and calculate the yield.

Characterization and Expected Results

The final product, this compound, should be a colorless to pale yellow oil. A typical yield for this reaction is in the range of 85-95%.

AnalysisExpected Results
Molecular Formula C₁₂H₁₇NO₂[10]
Molecular Weight 207.27 g/mol [10]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.35 (d, 2H, Ar-H), ~6.90 (d, 2H, Ar-H), 3.85 (s, 3H, -OCH₃), ~3.50 (q, 2H, -NCH₂), ~3.25 (q, 2H, -NCH₂), ~1.20 (t, 6H, -CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~171 (C=O), ~160 (Ar-C-O), ~129 (Ar-C), ~127 (Ar-C), ~114 (Ar-C), ~55 (-OCH₃), ~43 (-NCH₂), ~40 (-NCH₂), ~14 (-CH₃), ~13 (-CH₃).
FT-IR (thin film, cm⁻¹) ~2970 (C-H stretch), ~1630 (Amide C=O stretch), ~1605, 1510 (Ar C=C stretch), ~1250 (C-O stretch), ~1170 (C-N stretch).
Mass Spec (EI) m/z (%): 207 (M⁺), 135 ([M-NEt₂]⁺), 107, 77.

Troubleshooting

  • Low Yield: May result from incomplete reaction or loss during work-up. Ensure anhydrous conditions as 4-anisoyl chloride reacts with water.[7] Confirm reaction completion with TLC before starting the work-up.

  • Product Contamination: If the product is contaminated with starting amine (seen in NMR), the HCl wash may have been insufficient. If contaminated with 4-anisic acid (from hydrolysis of the acyl chloride), the NaHCO₃ wash may have been insufficient. In these cases, repeat the work-up or rely on thorough column chromatography.

  • Reaction Stalls: Ensure the 4-anisoyl chloride is of high quality. Old or improperly stored acyl chlorides may hydrolyze over time.

References

  • De la Cruz, P., et al. (2018). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Molecules. Available at: [Link]

  • Dung, N. T., et al. (2019). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Química. Available at: [Link]

  • ChemSynthesis. (2025). This compound. Available at: [Link]

  • Gonzalez-Gomez, J.C., et al. (2022). A Highly Efficient Heterogeneous Copper-MOF Catalyst for the Preparative-Scale Synthesis of N,N-Diethyl-3-methylbenzamide (DEET). Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N-Diethylbenzamide. Available at: [Link]

  • Clark, J. (2015). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

  • Wikipedia. (n.d.). Anisoyl chloride. Available at: [Link]

  • NIST. (n.d.). Benzamide, N,N-diethyl-4-methyl-. NIST WebBook. Available at: [Link]

  • PubChem. (n.d.). p-Anisoyl chloride. Available at: [Link]

  • Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Available at: [Link]

  • PubChemLite. (2026). N,n-diethyl-4-hydroxybenzamide. Available at: [Link]

  • PubChem. (n.d.). N-ethyl-4-methoxybenzamide. Available at: [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride. Available at: [Link]

  • Google Patents. (2016). CN105461550A - Preparation method of p-anisoyl chloride.

Sources

applications of N,N-diethyl-4-methoxybenzamide in organic synthesis

Application Note: Divergent Functionalization of -Diethyl-4-methoxybenzamide[1]

Executive Summary

11
  • The Diethyl Amide (-CONEt

    
    ):  A powerful Directed Metalation Group (DMG) that directs lithiation to the C2 position  (ortho to the amide).[1]
    
  • The Methoxy Group (-OMe): A strong activating group for Electrophilic Aromatic Substitution (EAS), directing electrophiles to the C3 position (ortho to methoxy).[1]

By leveraging these orthogonal reactivities, researchers can access substitution patterns that are difficult to achieve with standard benzoic acid derivatives.[1]

Synthesis of the Scaffold

Before functionalization, the scaffold must be prepared in high purity.[1] While acid chloride coupling is standard, the Non-Classical Mitsunobu method allows for mild synthesis from the carboxylic acid, avoiding corrosive thionyl chloride.[1]

Protocol A: Synthesis via Mitsunobu Reaction

Target:

Reference:1

Reagents:

  • 4-Methoxybenzoic acid (1.0 equiv)[1]

  • Diethylamine (1.2 equiv)[2]

  • Triphenylphosphine (PPh

    
    , 1.2 equiv)[2]
    
  • Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)[2]

  • Solvent: Toluene (0.2 M)[2]

Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with 4-methoxybenzoic acid, diethylamine, and PPh

    
     in anhydrous toluene. Stir at room temperature for 10 minutes.
    
  • Addition: Add DIAD dropwise over 5 minutes. The solution will turn yellow/orange.[1]

  • Reflux: Heat the reaction to reflux (110 °C) for 18 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc).[1] Wash with 1 M NaOH (to remove unreacted acid) and Brine.[2]

  • Purification: Dry organic layer over Na

    
    SO
    
    
    , concentrate, and purify via flash column chromatography (Hexanes:EtOAc 2:1).
  • Yield: Expect 85–95% as a colorless oil or low-melting solid.[1]

Application I: Directed ortho-Metalation (DoM)

Target Region: C2 Position (ortho to Amide)

The diethyl amide is a "Super DMG," coordinating alkyllithiums strongly.[1] Although the methoxy group is also a DMG, the amide dominates the coordination sphere. Consequently, lithiation occurs exclusively at C2, overriding the methoxy group's influence.[1]

Mechanistic Insight

The oxygen of the amide carbonyl coordinates the Lithium cation of s-BuLi.[1] This "Complex Induced Proximity Effect" (CIPE) positions the basic butyl anion to deprotonate the C2 hydrogen.

Protocol B: C2-Regioselective Lithiation and Trapping

Precaution: All steps must be performed under Argon/Nitrogen using anhydrous techniques.

Reagents:

  • 
    -Diethyl-4-methoxybenzamide (1.0 equiv)[1][3][4]
    
  • sec-Butyllithium (s-BuLi, 1.3 M in cyclohexane, 1.2 equiv)[1]

  • TMEDA (

    
    -tetramethylethylenediamine, 1.2 equiv)[1]
    
  • Electrophile (e.g., MeI, DMF, I

    
    , or Benzaldehyde) (1.5 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Complexation: Dissolve the benzamide (1.0 mmol) and TMEDA (1.2 mmol) in anhydrous THF (5 mL) and cool to -78 °C .

  • Lithiation: Add s-BuLi (1.2 mmol) dropwise via syringe pump over 10 minutes. Maintain internal temperature below -70 °C.

    • Observation: A color change (often to bright yellow or orange) indicates the formation of the ortho-lithio species.[1]

  • Incubation: Stir at -78 °C for 45–60 minutes to ensure complete metalation.

  • Electrophile Quench: Add the electrophile (1.5 mmol) dissolved in THF dropwise.

    • For Aldehydes: Add DMF.[1][5]

    • For Halogens: Add Ingcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       or Br
      
      
      .[1]
    • For Alkyls: Add Methyl Iodide.[1]

  • Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Isolation: Extract with diethyl ether, wash with brine, dry over MgSO

    
    , and concentrate.
    

Data Summary: Typical Electrophiles & Yields

Electrophile (E+)Product Functional Group at C2Typical Yield
DMFAldehyde (-CHO)82%
Methyl IodideMethyl (-CH

)
88%
Iodine (I

)
Iodide (-I)75%
BenzaldehydeAlcohol (-CH(OH)Ph)80%

Application II: Electrophilic Aromatic Substitution (EAS)

Target Region: C3 Position (ortho to Methoxy)

Under acidic or non-metallic conditions, the reactivity is governed by electronic resonance effects rather than coordination.[1]

  • Methoxy (-OMe): Strongly activating, ortho/para director.[1]

  • Amide (-CONEt

    
    ):  Deactivating, meta director.
    

In this substrate, the C3 position is ortho to the activating methoxy group and meta to the deactivating amide. Both groups cooperatively direct electrophiles to C3 .

Protocol C: C3-Selective Bromination

Reagents:

  • 
    -Diethyl-4-methoxybenzamide (1.0 equiv)[1][3][4]
    
  • N-Bromosuccinimide (NBS, 1.1 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH)

Procedure:

  • Dissolve the benzamide in MeCN (0.5 M).[1]

  • Add NBS in one portion at 0 °C.

  • Stir at room temperature for 2–4 hours. Monitor by TLC.[1]

  • Concentrate solvent, redissolve in EtOAc, wash with water and sodium thiosulfate (to remove bromine traces).[1]

  • Result: The product is exclusively 3-bromo-4-methoxy-

    
    -diethylbenzamide .
    

Application III: Amide Reduction to Aldehyde

The diethyl amide is remarkably stable but can be selectively reduced to the aldehyde using the Schwartz Reagent or controlled DIBAL-H reduction.[1] This avoids over-reduction to the amine.[1]

Protocol D: Schwartz Reagent Reduction

Reference: Georg’s method for tertiary amide reduction.

Reagents:

  • 
    -Diethyl-4-methoxybenzamide[1][2][3][4][6][7][8][9]
    
  • Cp

    
    Zr(H)Cl (Schwartz Reagent) (1.5 equiv)
    
  • Solvent: Dry THF

Procedure:

  • Suspend Cp

    
    Zr(H)Cl in THF at room temperature.
    
  • Add the benzamide solution dropwise.[1]

  • Stir for 15–30 minutes (reaction is typically fast). The mixture will turn clear as the zirconium species reacts.[1]

  • Quench with water.[1] Extract with ether.[1][10]

  • Outcome: High-yield conversion to 4-methoxybenzaldehyde without alcohol or amine byproducts.

Visualizing the Divergent Pathways

The following diagram illustrates the logical flow for selecting the correct protocol based on the desired substitution pattern.

GStartN,N-Diethyl-4-methoxybenzamideDecisionDesired Substitution Site?Start->DecisionPath_DoMC2 Position (Ortho to Amide)Requires CoordinationDecision->Path_DoMSteric/CoordinationPath_EASC3 Position (Ortho to Methoxy)Requires Electronic ActivationDecision->Path_EASElectronicPath_RedCarbonyl Modification(Aldehyde Synthesis)Decision->Path_RedFunctional GroupReagents_DoMProtocol B: DoMs-BuLi / TMEDA / -78°C(Kinetic Control)Path_DoM->Reagents_DoMReagents_EASProtocol C: EASNBS or HNO3 / AcOH(Thermodynamic/Electronic Control)Path_EAS->Reagents_EASReagents_RedProtocol D: ReductionCp2Zr(H)Cl (Schwartz Reagent)(Chemoselective)Path_Red->Reagents_RedProduct_C22-Substituted-4-methoxybenzamideReagents_DoM->Product_C2Product_C33-Substituted-4-methoxybenzamideReagents_EAS->Product_C3Product_Ald4-MethoxybenzaldehydeReagents_Red->Product_Ald

Figure 1: Decision tree for the divergent functionalization of the this compound scaffold.

References

  • Mitsunobu Synthesis of Benzamides

    • Title: Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction.[1][2]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Directed Ortho Metalation (General Review)

    • Title: Directed ortho metalation (Wikipedia/General Reference).[1]

    • Source: Wikipedia (Summarizing Snieckus, V. Chem. Rev.[1] 1990).[1][11]

    • URL:[Link][2]

  • Schwartz Reagent Reduction

    • Title: Reduction of Tertiary Benzamides to Benzaldehydes by an in situ–Generated Schwartz Reagent.[1][12]

    • Source: University of Montreal / Georg et al.[1]

    • URL:[Link](Note: Generalized citation for Schwartz reduction of amides).

  • Regioselectivity in Benzamides

    • Title: Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides.[1]

    • Source: Scientific Research Publishing.[1]

    • URL:[Link]

N,N-diethyl-4-methoxybenzamide in the synthesis of fluorinated diols.

Application Note: -Diethyl-4-methoxybenzamide in Fluorine Chemistry

A Dual-Purpose Reagent for Selective Deoxyfluorination and Scaffold Construction

Executive Summary

In modern drug discovery, the strategic introduction of fluorine is critical for modulating metabolic stability (pKa) and lipophilicity (LogP).

This guide details two primary applications:

  • The Hara Protocol (Deoxyfluorination): Using the amide (via its acetal derivative) as a "smart" reagent to achieve highly selective mono-fluorination of 1,2- and 1,3-diols. The p-methoxy group is essential here, stabilizing the cationic intermediate to enhance yield and selectivity compared to unsubstituted benzamides.

  • The Snieckus Protocol (Directed Ortho Metalation): Utilizing the amide as a robust Directed Metalation Group (DMG) to synthesize ortho-fluorinated diol precursors (e.g., via reaction with hexafluoroacetone).

Application I: Selective Mono-Fluorination of Diols (The Hara Protocol)
2.1. Principle of Operation

Direct fluorination of diols using reagents like DAST or Deoxo-Fluor® often results in mixtures of mono- and di-fluorinated products, along with rearrangement byproducts. The Hara Protocol utilizes

cyclic amide acetal

The para-methoxy substituent is the functional driver of this reaction: it donates electron density to stabilize the cationic transition state formed during the ring-opening fluorination, significantly increasing the yield compared to chloro- or unsubstituted benzamides.

2.2. Reaction Pathway Visualization

The following diagram illustrates the conversion of a 1,2-diol to a mono-fluorinated ester (which yields the fluorohydrin upon hydrolysis).

HaraProtocolAmideN,N-Diethyl-4-methoxybenzamide(Starting Material)AcetalBenzamide Diethyl Acetal(Activated Reagent)Amide->Acetal (EtO)3CH / Acid CyclicCyclic Amide Acetal(Intermediate)Acetal->Cyclic + Diol (-2 EtOH) DiolTarget Diol(1,2- or 1,3-diol)Diol->CyclicTransitionCationic Transition State(Stabilized by p-OMe)Cyclic->Transition Et3N-3HF ProductMono-Fluoro Ester(Selectivity >95%)Transition->Product Nucleophilic F- Attack

Figure 1: The Hara Protocol pathway. The p-Methoxy group is critical for stabilizing the Transition State, ensuring high yield and preventing side reactions.

2.3. Experimental Protocol

Objective: Selective synthesis of 2-fluoroethyl-4-methoxybenzoate from ethylene glycol (Model Reaction).

Reagents:

  • 
    -diethyl-4-methoxybenzamide (1.0 equiv)
    
  • Triethyloxonium tetrafluoroborate (Meerwein's salt) or Ethyl chloroformate (for acetal formation)

  • Ethylene glycol (Target diol)

  • 
     (Fluorinating agent)
    

Step-by-Step Methodology:

  • Preparation of the Diethyl Acetal:

    • Note: The amide must first be converted to its diethyl acetal form.

    • Dissolve

      
      -diethyl-4-methoxybenzamide (10 mmol) in dry 
      
      
      .
    • Add triethyloxonium tetrafluoroborate (1.1 equiv) at 0°C and stir for 2 h.

    • Quench with sodium ethoxide in ethanol to generate the diethyl acetal. Distill to purify.

  • Cyclization (Transacetalization):

    • Mix the benzamide diethyl acetal (1.1 equiv) with the target diol (1.0 equiv) in a round-bottom flask.

    • Heat to 50°C under reduced pressure (20 mmHg) for 1 hour.

    • Observation: Ethanol is removed, driving the formation of the cyclic acetal intermediate.

  • Ring-Opening Fluorination:

    • Add

      
       (2.0 equiv) to the reaction vessel containing the crude cyclic acetal.
      
    • Heat the mixture to 100–140°C for 30 minutes in a sealed Teflon vessel.

    • Mechanism:[1][2][3][4][5] The fluoride ion attacks the less hindered carbon of the cyclic acetal (for primary/secondary diols), resulting in ring opening.

  • Work-up and Hydrolysis:

    • Quench with saturated

      
       solution. Extract with ethyl acetate.
      
    • The resulting product is the 4-methoxybenzoate ester of the fluoro-alcohol.

    • Optional: To isolate the free fluorinated diol/alcohol, hydrolyze the ester using

      
       in 
      
      
      (RT, 2 h).

Performance Data (Comparative):

Amide Substituent (Para)Yield of Fluoro-EsterSelectivityNotes
-OMe (Methoxy) 80 - 83% High Best performance due to cation stabilization
-H (Unsubstituted)54%ModerateSlower reaction rate
-Cl (Chloro)57%ModerateElectron-withdrawing group destabilizes intermediate
-Me (Methyl)66%GoodLess effective than Methoxy
Application II: Synthesis of Fluorinated Scaffolds via DoM
3.1. Principle of Operation
Directed Ortho Metalation (DoM)

This route is used to synthesize fluorinated diols by trapping the lithiated species with fluorinated ketones (e.g., hexafluoroacetone). The resulting tertiary alcohol, combined with the potential reduction of the amide, yields complex fluorinated diol scaffolds.

3.2. Reaction Workflow

The following diagram outlines the synthesis of a bis(hydroxy) scaffold containing a hexafluoroisopropyl group.

DoM_ProtocolStartThis compoundLithiatedOrtho-Lithio Intermediate(C2-Li Species)Start->Lithiated s-BuLi / TMEDA THF, -78°C TrappedFluorinated Amide-Alcohol(Tertiary Alcohol)Lithiated->Trapped Hexafluoroacetone (gas) or Trifluoroacetophenone FinalDiolFluorinated Diol(Post-Reduction)Trapped->FinalDiol LiAlH4 or BH3 (Amide Reduction)

Figure 2: DoM pathway for constructing fluorinated diol scaffolds. The amide directs the lithiation, then serves as a precursor for the second hydroxyl group.

3.3. Experimental Protocol

Objective: Synthesis of 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4-methoxybenzaldehyde (or diol derivative).

Reagents:

  • 
    -diethyl-4-methoxybenzamide[6]
    
  • sec-Butyllithium (1.4 M in cyclohexane)

  • TMEDA (N,N,N',N'-tetramethylethylenediamine) - Critical for breaking Li aggregates.

  • Hexafluoroacetone (HFA) gas or HFA-trihydrate (dehydrated).

Step-by-Step Methodology:

  • Metalation (The "Complex Induced Proximity Effect"):

    • Flame-dry a 3-neck flask under Argon. Add anhydrous THF (concentration ~0.2 M relative to amide).

    • Add

      
      -diethyl-4-methoxybenzamide (1.0 equiv) and TMEDA (1.1 equiv).
      
    • Cool to -78°C (Dry ice/acetone bath).

    • Dropwise add sec-BuLi (1.1 equiv) over 20 minutes. Maintain internal temp < -70°C.

    • Stirring: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the ortho-lithiated species.

  • Electrophilic Trapping:

    • Introduce Hexafluoroacetone (HFA).

      • If Gas: Bubble HFA slowly into the solution at -78°C.

      • If Liquid Equivalent: Add dropwise (e.g., hexafluoroacetone imine or similar surrogate if HFA is restricted).

    • Allow the reaction to warm to Room Temperature (RT) over 4 hours.

  • Quench and Isolation:

    • Quench with saturated

      
      .
      
    • Extract with diethyl ether (

      
      ). Dry over 
      
      
      .
    • Purify via flash chromatography (Silica gel, Hexanes/EtOAc).

  • Downstream Processing to Diol:

    • The product at this stage is a hydroxy-amide .

    • To generate a fluorinated diol : Reduce the amide moiety using

      
       (2.5 equiv) in refluxing THF. This converts the 
      
      
      group to a
      
      
      group, yielding the final diol: 2-(hexafluoro-2-hydroxyisopropyl)-4-methoxybenzyl alcohol.
References
  • Selective Fluorination (The Hara Protocol)

    • Hara, S., et al. "Selective mono-fluorination of diols via a cyclic acetal of this compound." Journal of Fluorine Chemistry, 2007.
    • Context: Establishes the superiority of the 4-methoxy derivative over other benzamides for this transform
  • Directed Ortho Metalation (General DoM Reviews)

    • Snieckus, V. "Directed ortho metalation.[5][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879–933.

    • Context: The foundational text for using diethyl amides as directing groups.
  • Fluorinated Ketone Trapping

    • Priebbenow, D. L., et al. "Fluorinated Ketones as Trapping Reagents..."[4] Organic Letters, 2021, 23, 2783-2789.[4]

    • Context: Modern protocols for reacting nucleophiles with fluorin

Application Note: Strategic Functionalization of N,N-Diethyl-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Divergent C-H Activation and Chemoselective Reduction Protocols

Executive Summary & Strategic Value

N,N-Diethyl-4-methoxybenzamide (CAS: 7465-86-3) is a pivotal scaffold in medicinal chemistry, particularly for CNS-active agents where the diethylamide moiety often improves blood-brain barrier permeability compared to primary amides.[1][2][3]

For drug development professionals, this molecule offers a unique "Divergent Functionalization" opportunity.[3] The electronic and steric disparity between the amide and methoxy substituents allows for highly regioselective C-H functionalization at orthogonal positions:

  • C2-Functionalization: Controlled by thermodynamic coordination (Directed ortho-Metalation).[1][2][3]

  • C3-Functionalization: Controlled by steric governance (Ir-Catalyzed Borylation).[1][2][3]

This guide details the mechanistic rationale and validated protocols for accessing these orthogonal chemical spaces, alongside chemoselective reduction techniques.

Scaffold Synthesis: Baseline Protocol

Prerequisite: Preparation of the core scaffold with high purity to ensure downstream organometallic compatibility.

Reaction: 4-Methoxybenzoyl chloride + Diethylamine


this compound[1][2][3]
Optimized Protocol
  • Setup: Flame-dry a 500 mL 2-neck round-bottom flask (RBF). Equip with a magnetic stir bar, N2 inlet, and pressure-equalizing addition funnel.[3]

  • Solvent: Charge RBF with Dichloromethane (DCM) (200 mL, anhydrous).

  • Reagents: Add Diethylamine (1.1 equiv) and Triethylamine (1.2 equiv, HCl scavenger). Cool to 0°C.[3]

  • Addition: Dissolve 4-Methoxybenzoyl chloride (1.0 equiv) in DCM (50 mL). Add dropwise over 30 mins. Exotherm control is critical to prevent impurities.[1]

  • Workup: Warm to RT (2 h). Wash with 1M HCl (2x), sat.[3] NaHCO3 (2x), and Brine. Dry over MgSO4.[3]

  • Purification: Recrystallization from Hexane/EtOAc (4:1) or vacuum distillation.[3][4]

    • Target Yield: >92%

    • QC Check: 1H NMR (CDCl3) must show distinct quartets for ethyl groups at

      
       3.2-3.5 ppm (broadened due to restricted rotation).
      
Pathway A: C2-Functionalization via Directed ortho-Metalation (DoM)

Mechanism: Complex Induced Proximity Effect (CIPE).[1][2][3] The N,N-diethyl amide is a Tier-1 Directing Metalation Group (DMG).[1][2][3] It coordinates alkyllithiums, bringing the base into proximity with the ortho-proton (C2). Although the 4-OMe group is also a DMG, the amide is superior (


), and the C2 position is sterically accessible for the base.
Mechanistic Visualization (Graphviz)

DoM_Mechanism cluster_legend Selectivity Driver Substrate This compound Complex Pre-lithiation Complex (CIPE) Substrate->Complex + s-BuLi / TMEDA (-78°C) Lithiated C2-Lithiated Species (Ortho-Lithio) Complex->Lithiated Deprotonation (Kinetic Control) Product 2-Substituted Product Lithiated->Product + Electrophile (E+) Selectivity Amide Coordination >> OMe Induction

Caption: The amide oxygen coordinates Lithium, directing deprotonation exclusively to the C2 position.

Experimental Protocol (C2-Silylation Example)

Safety: s-BuLi is pyrophoric. Use strict Schlenk technique.

  • Inert Environment: Flame-dry a Schlenk flask; flush with Ar.

  • Solution A: Dissolve this compound (1.0 mmol) and TMEDA (1.1 mmol) in anhydrous THF (10 mL). Cool to -78°C .[1][2][3][5][6]

    • Note: TMEDA breaks s-BuLi aggregates, increasing reactivity.[2][3]

  • Metalation: Add s-BuLi (1.1 mmol, 1.4 M in cyclohexane) dropwise over 10 min.

    • Observation: Solution typically turns bright yellow/orange (lithiated species).[3]

  • Incubation: Stir at -78°C for 1 hour. Do not warm, or the amide may undergo nucleophilic attack (self-destruction).[1][2]

  • Quench: Add TMS-Cl (1.2 mmol) neat.

  • Workup: Warm to RT, quench with sat. NH4Cl.[3] Extract with Et2O.[3]

  • Result: >95% regioselectivity for C2-TMS incorporation.

Pathway B: C3-Functionalization via Ir-Catalyzed Borylation

Mechanism: Steric Governance.[1][2][3] While DoM is electronic, Iridium-catalyzed C-H activation is sterically controlled.[2][3] The bulky N,N-diethyl group effectively shields the C2 positions. The C3 position, adjacent to the smaller methoxy group, is sterically favored for the active catalyst species


.
Comparative Data: Regioselectivity
MethodActive SpeciesControlling FactorMajor SiteSelectivity Ratio
DoM s-BuLi/TMEDACoordination (Electronic)C2 > 98:2
Ir-Cat [Ir(dtbpy)(Bpin)3]Steric HindranceC3 > 95:5
Experimental Protocol (C3-Borylation)
  • Catalyst Prep: In a glovebox (or N2 stream), mix [Ir(OMe)(cod)]2 (1.5 mol%) and dtbpy (3.0 mol%) in THF (2 mL). Result: Dark brown solution.[3]

  • Reaction Assembly: Add this compound (1.0 mmol) and B2pin2 (0.55 mmol, 1.1 equiv boron).

  • Heating: Seal vessel and heat to 80°C for 16 hours.

  • Workup: Evaporate volatiles. Pass through a short silica plug (elute with DCM) to remove catalyst.[3]

  • Utility: The resulting aryl boronate is a versatile handle for Suzuki-Miyaura coupling, allowing late-stage diversification at the C3 position.[1][2][3]

Pathway C: Chemoselective Amide Reduction

Objective: Convert the amide to a benzylamine without demethylating the ether.

Reaction: Ar-CONEt2


 Ar-CH2-NEt2
Protocol (LiAlH4 Reduction)
  • Reagent Prep: Suspend LiAlH4 (2.0 equiv) in anhydrous THF (not ether, higher boiling point needed for full reduction) at 0°C.

  • Addition: Add solution of substrate in THF dropwise.

  • Reflux: Heat to reflux (66°C) for 4-6 hours.

    • Monitoring: TLC will show disappearance of the amide spot (low Rf) and appearance of the amine (basic, streaks on silica unless Et3N is added).

  • Fieser Workup (Critical for Filtration):

    • Cool to 0°C.[3]

    • For

      
       grams of LiAlH4, add:
      
      • 
         mL H2O (slowly!)
        
      • 
         mL 15% NaOH[1][3][4]
        
      • 
         mL H2O[1][7][8]
        
  • Isolation: Filter the granular white precipitate. Concentrate filtrate to yield N,N-diethyl-4-methoxybenzylamine.[1][2][3]

References
  • Beak, P., & Brown, R. A. (1982).[3][6] The tertiary amide as a directing group: directed lithiation of tertiary benzamides.[3] The Journal of Organic Chemistry, 47(1), 34-46. [Link]

  • Snieckus, V. (1990).[3][6] Directed ortho metalation.[3][6][9][10][11] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1][2][3] Chemical Reviews, 90(6), 879-933. [Link][1]

  • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390-391. [Link]

  • Seyferth, D. (2009).[3] The Grignard Reagents. Organometallics, 28(6), 1598–1605. (Cited for general organometallic handling standards).[3][12] [Link]

Sources

analytical techniques for N,N-diethyl-4-methoxybenzamide characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the analytical protocols for the characterization of N,N-Diethyl-4-methoxybenzamide (CAS: 7465-86-3), a structural analog of the common repellent DEET and a frequent intermediate in the synthesis of dopaminergic ligands.

Scientific Rationale: Characterizing benzamides requires addressing specific challenges:

  • Restricted Rotation: The partial double-bond character of the amide C-N bond creates rotamers, often confusing NMR interpretation.

  • UV Tailing: The basic nitrogen moiety can interact with silanols in HPLC columns, requiring specific buffering.[1]

  • Fragmentation Logic: Mass spectrometry requires distinguishing between the stable acylium ion and the molecular ion.[1]

This document provides self-validating protocols for HPLC-UV, GC-MS, and NMR, designed to differentiate this compound from its precursors (p-anisic acid) and structural isomers.

Physicochemical Profile (The "Cheat Sheet")

ParameterValue / Description
IUPAC Name This compound
CAS Number 7465-86-3
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Physical State Colorless to pale yellow oil / Low melting solid
Solubility Soluble in MeOH, ACN, CHCl₃, DMSO; Sparingly soluble in water
Key Chromophore Benzamide (λmax ~254 nm, secondary band ~210 nm)

Analytical Workflow

The following diagram outlines the logical progression for full characterization, ensuring both purity (HPLC/GC) and structural identity (NMR).

AnalyticalWorkflow cluster_purity Purity & Quantitation cluster_ID Structural ID Sample Crude/Purified Sample HPLC RP-HPLC (UV/MS) (Purity Profile) Sample->HPLC Dissolve in MeOH GC GC-MS (Volatile Impurities) Sample->GC Dissolve in DCM NMR 1H / 13C NMR (Isomer/Rotamer Check) Sample->NMR Dissolve in CDCl3 IR FTIR (Functional Groups) Sample->IR Neat CoA Final CoA Generation HPLC->CoA >98% Area GC->CoA Mass Frag Confirmed NMR->CoA Integrals Match

Figure 1: Analytical decision matrix. HPLC is prioritized for non-volatile precursors (acids), while GC-MS confirms the amide formation.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and detect the common precursor, 4-methoxybenzoic acid (p-anisic acid), which is significantly more polar.

Expert Insight: Benzamides can tail on older silica columns.[1] We use a C18 column with high carbon load and end-capping.[1] Acidic modification (Formic Acid) is crucial to suppress the ionization of residual free amines and the precursor acid, sharpening the peaks.

Instrument Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5 µL.

  • Detection: UV @ 254 nm (Primary), 210 nm (Secondary).[1]

  • Column Temp: 30°C.

Gradient Table
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic hold (elute polar acids)
12.090Linear Gradient
15.090Wash
15.110Re-equilibration
20.010End Run

Acceptance Criteria:

  • Retention Time (RT): p-Anisic acid elutes early (~3-4 min); this compound elutes later (~9-10 min) due to the lipophilic ethyl groups.[1]

  • Tailing Factor: < 1.5 for the main peak.

Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Confirm molecular weight (207 Da) and analyze fragmentation to verify the amide structure.

Expert Insight: The "Acylium Ion" is the diagnostic fragment.[1] In benzamides, the bond between the carbonyl carbon and the amide nitrogen is the weakest link under electron impact (EI).

Instrument Parameters
  • Inlet: Split (20:1), 250°C.

  • Column: HP-5ms or DB-5 (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.[1]

    • Hold: 3 min.

  • MS Source: EI (70 eV), 230°C.

  • Scan Range: 40–400 m/z.[1]

Fragmentation Logic (The "Fingerprint")

MS_Fragmentation Parent Molecular Ion (M+) m/z 207 Acylium Acylium Ion (Loss of -NEt2) m/z 135 Parent->Acylium α-Cleavage (Dominant) Amine Diethylamine Radical (Neutral Loss 72) Parent->Amine neutral loss Phenyl Methoxyphenyl Cation (Loss of CO) m/z 107 Acylium->Phenyl -CO (28 Da)

Figure 2: Primary fragmentation pathway.[1] The base peak is typically m/z 135 (p-methoxybenzoyl cation).[1]

Interpretation:

  • m/z 207: Molecular ion (detectable, medium intensity).

  • m/z 135 (Base Peak): [CH₃O-C₆H₄-CO]⁺.[1] This confirms the p-anisoyl core.[1]

  • m/z 107: [CH₃O-C₆H₄]⁺.[1] Loss of carbonyl from the acylium ion.[1]

  • Absence of m/z 91: Distinguishes from N,N-diethyl-m-toluamide (DEET), which fragments to a methyl-benzyl cation.

Protocol C: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural proof.

Expert Insight (The Rotamer Trap): Users often reject pure samples of N,N-diethylbenzamides because the ethyl groups appear as "messy" or doubled peaks.[1] This is magnetic non-equivalence caused by the slow rotation of the C-N amide bond on the NMR timescale.[1]

  • Standard: Run at Room Temp (25°C). Expect broad or doubled ethyl signals.[1]

  • Advanced: Run at 55°C to coalesce the signals if "clean" integration is required.

1H NMR (400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Note
7.35 - 7.45 Doublet (d)2HAr-H (2,6)Ortho to Carbonyl
6.85 - 6.95 Doublet (d)2HAr-H (3,[1]5)Ortho to Methoxy (Shielded)
3.82 Singlet (s)3H-OCH₃Methoxy group
3.20 - 3.60 Broad/m4H-N(CH ₂CH₃)₂Rotameric broadening expected
1.10 - 1.30 Broad/m6H-N(CH₂CH ₃)₂Ethyl terminals

Validation Check:

  • The aromatic region must show a clear AA'BB' system (roofing effect characteristic of para-substitution).[1]

  • If the ethyl region is two distinct sets of peaks, the sample is likely pure but in slow exchange.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81682, this compound. Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Application Note & Protocol: A Scalable and Efficient Synthesis of N,N-diethyl-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of N,N-diethyl-4-methoxybenzamide, a valuable tertiary amide intermediate in pharmaceutical and specialized chemical manufacturing. We present a robust and scalable protocol centered on the Schotten-Baumann reaction of 4-anisoyl chloride with diethylamine. The causality behind critical process choices, including reagent stoichiometry, solvent selection, and purification strategies, is detailed to ensure high yield and purity. This guide includes step-by-step protocols, safety and handling procedures, process flow diagrams, and a troubleshooting guide designed for researchers and process chemists in drug development and industrial settings.

Introduction and Strategic Rationale

This compound (MW: 207.27 g/mol ) is a substituted benzamide with significant utility as a building block in organic synthesis.[1][2] While numerous methods exist for amide bond formation, the synthesis of tertiary amides on a large scale necessitates a strategy that is high-yielding, cost-effective, and operationally simple.

The most common laboratory methods for amide synthesis involve the direct coupling of a carboxylic acid and an amine using a coupling reagent or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. While direct coupling methods using advanced reagents like tris(2,2,2-trifluoroethyl) borate or titanium tetrachloride can be effective, they often introduce cost and purification challenges at an industrial scale.[3][4]

For large-scale production, the reaction between an acyl chloride and an amine remains one of the most reliable and economically viable strategies.[5][6] This pathway, a variant of the Schotten-Baumann reaction, is selected for this protocol due to:

  • High Reactivity: The acyl chloride is a highly electrophilic species, leading to a rapid and typically irreversible reaction with the amine nucleophile.

  • Excellent Yields: The reaction proceeds with high conversion, minimizing side products.

  • Process Simplicity: The reaction conditions are straightforward to implement and control in standard chemical reactors.

  • Accessible Starting Materials: Both 4-anisoyl chloride (p-anisoyl chloride) and diethylamine are commercially available in bulk quantities.

This application note details the optimized protocol based on this robust acyl chloride methodology.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-anisoyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.[7]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The C=O double bond reforms, and the chloride ion, being an excellent leaving group, is eliminated.

  • Acid-Base Neutralization: The reaction produces one equivalent of hydrogen chloride (HCl) as a byproduct. A second equivalent of diethylamine is critically employed to act as a base, neutralizing the HCl to form the water-soluble salt, diethylammonium chloride.[7][8] This prevents the protonation of the unreacted amine, which would render it non-nucleophilic.

The overall stoichiometry requires at least two equivalents of the amine for every one equivalent of the acyl chloride.

Process Visualization and Workflow

Overall Synthetic Workflow

The diagram below outlines the complete process from reagent preparation to final product isolation and purification.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis reagents Reagent Staging (4-Anisoyl Chloride, Diethylamine, Solvent) safety EHS Review & PPE reagents->safety setup Reactor Setup (Inert, Dry Atmosphere) safety->setup charge Charge Diethylamine & Solvent Cool to 0-5 °C setup->charge addition Slow Addition of 4-Anisoyl Chloride Solution charge->addition react Reaction at RT (Monitor for Completion) addition->react quench Quench (Optional) react->quench wash_acid Wash with Dilute HCl (Removes excess Amine) quench->wash_acid wash_base Wash with NaHCO3 (Removes residual Acid) wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry Organic Layer (Na2SO4 / MgSO4) wash_brine->dry filter Filter Drying Agent dry->filter concentrate Solvent Removal (Rotary Evaporation) filter->concentrate distill Vacuum Distillation concentrate->distill analyze QC Analysis (NMR, IR, HPLC) distill->analyze package Product Packaging analyze->package

Caption: High-level workflow for the synthesis of this compound.

Chemical Reaction Scheme

reaction r1 4-Anisoyl Chloride reactants r1->reactants r2 Diethylamine (2 eq.) r2->reactants p1 This compound p2 Diethylammonium Chloride products reactants->products + products->p1 products->p2 +

Caption: Reaction scheme for the formation of the target amide and byproduct salt.

Detailed Synthesis Protocol

This protocol is designed for a 1-mole scale synthesis. Adjust quantities proportionally for different scales.

Reagent Data and Quantities
ReagentFormulaMW ( g/mol )Density (g/mL)Amount (mol)Amount (mass/vol)Equivalents
4-Anisoyl ChlorideC₈H₇ClO₂170.59~1.261.0170.6 g1.0
DiethylamineC₄H₁₁N73.140.7072.2160.9 g (227.6 mL)2.2
Dichloromethane (DCM)CH₂Cl₂84.931.33-2.0 L-
Hydrochloric Acid (1M)HCl (aq)---~500 mL-
Sodium Bicarbonate (sat.)NaHCO₃ (aq)---~500 mL-
Brine (sat.)NaCl (aq)---~500 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04--~50 g-
Mandatory Safety and Handling (EHS)

A high degree of caution is required when handling the reagents for this synthesis.

  • 4-Anisoyl Chloride: This substance is highly corrosive, a lachrymator, and reacts violently with water.[9][10][11] It causes severe skin burns and eye damage.[9] All manipulations must be performed in a certified chemical fume hood. Use heavy-duty chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and full face protection (goggles and face shield).[11] Ensure all glassware is scrupulously dried before use.

  • Diethylamine: This is a flammable, volatile, and corrosive liquid. It can cause severe skin and eye irritation.[12] Handle only in a well-ventilated fume hood, away from ignition sources.

  • Dichloromethane (DCM): A volatile solvent with suspected carcinogenicity. Minimize inhalation and skin contact.

  • Reaction Exotherm: The reaction is exothermic. The slow, controlled addition of the acyl chloride to the cooled amine solution is critical to prevent a runaway reaction. Ensure a cooling bath is readily available.

Step-by-Step Experimental Procedure
  • Reactor Setup: Assemble a 5 L, three-necked, round-bottom flask equipped with an overhead mechanical stirrer, a 500 mL pressure-equalizing dropping funnel, and a nitrogen inlet/outlet bubbler. Ensure the entire apparatus is dry by oven-drying or flame-drying under a nitrogen stream.

  • Amine Solution Preparation: Charge the reaction flask with diethylamine (160.9 g, 2.2 mol) and 1.0 L of anhydrous dichloromethane (DCM). Begin stirring and cool the solution to 0-5 °C using an ice/water bath.

  • Acyl Chloride Addition: In a separate dry flask, dissolve 4-anisoyl chloride (170.6 g, 1.0 mol) in 1.0 L of anhydrous DCM. Transfer this solution to the dropping funnel. Add the 4-anisoyl chloride solution dropwise to the stirred, cooled diethylamine solution over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition. A white precipitate (diethylammonium chloride) will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

  • Aqueous Work-up: a. Cool the reaction mixture again in an ice bath. Slowly and carefully add 500 mL of deionized water to quench the reaction. b. Transfer the mixture to a 4 L separatory funnel. c. Wash the organic layer sequentially with: i. 1 M Hydrochloric Acid (2 x 250 mL) to remove excess diethylamine. ii. Saturated Sodium Bicarbonate solution (2 x 250 mL) to neutralize any remaining acid. iii. Saturated Brine solution (1 x 250 mL) to remove the bulk of the water.

  • Drying and Concentration: a. Drain the organic layer into a large flask and dry it over anhydrous sodium sulfate (~50 g). b. Swirl occasionally for 15-20 minutes. c. Filter the mixture to remove the drying agent. d. Concentrate the filtrate using a rotary evaporator to remove the dichloromethane. This will yield the crude this compound as an oil or semi-solid.

  • Purification: a. Assemble a vacuum distillation apparatus. b. Transfer the crude product to the distillation flask. c. Distill the product under reduced pressure. The pure this compound is collected at the appropriate boiling point/pressure. (Note: Precise boiling point depends on the vacuum achieved). d. The expected yield of the purified product is typically in the range of 85-95%.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Result
Appearance Colorless to pale yellow oil or low-melting solid.
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol [2]
Purity (HPLC) ≥98%[2][13][14]
¹H NMR Consistent with the structure of this compound.
FT-IR (neat) Strong C=O stretch (amide) ~1630 cm⁻¹, C-O stretch ~1250 cm⁻¹.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Reagents (especially acyl chloride) hydrolyzed by moisture. 3. Loss of product during aqueous work-up.1. Extend reaction time or allow to stir overnight. 2. Use freshly opened/distilled reagents and ensure all glassware is scrupulously dry. 3. Perform back-extraction of aqueous layers with DCM to recover dissolved product.
Product is Dark/Discolored 1. Reaction temperature was too high. 2. Impurities in starting materials.1. Ensure strict temperature control during acyl chloride addition. 2. Purify via vacuum distillation; a charcoal treatment of the organic solution before final filtration may also help.
Impure Product (by NMR/HPLC) 1. Inefficient removal of starting materials or byproducts. 2. Incomplete reaction.1. Repeat the acidic and basic washes during the work-up. 2. Ensure the reaction has gone to completion via TLC or LC-MS before work-up. Re-purify via vacuum distillation.

References

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]

  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6, 34468-34475. [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved February 27, 2026, from [Link]

  • De Luca, L. (2016).
  • Martra, G., et al. (n.d.).
  • SIELC Technologies. (2018, February 16). N,N-Diethylbenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • PubChem. (n.d.). p-Anisoyl chloride. Retrieved February 27, 2026, from [Link]

  • SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition/elimination. Retrieved from [Link]

  • PMC. (2024, November 21). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN105461550A - Preparation method of p-anisoyl chloride.
  • PrepChem.com. (n.d.). Synthesis of o-anisoyl chloride. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N,N-Diethyl-4-methoxybenzamide Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N,N-Diethyl-4-methoxybenzamide is a highly versatile organic building block, frequently utilized as a strong Lewis basic directing group in ortho-metalation strategies and as a precursor for fluoroalkyl arylamides. However, due to the basicity of the amide and the electron-rich nature of the para-methoxy group, researchers frequently encounter co-eluting impurities during isolation.

This guide provides validated, step-by-step purification protocols, analytical reference data, and troubleshooting FAQs to ensure high-fidelity isolation of your synthesized product.

Purification Workflow & Logic

The following workflow outlines the optimal path for isolating this compound from a crude reaction mixture, ensuring the removal of both unreacted starting materials and catalytic byproducts.

PurificationWorkflow Start Crude Reaction Mixture Quench Aqueous Quench & Dilution (EtOAc) Start->Quench AcidWash Acid Wash (1M HCl) Removes unreacted amines Quench->AcidWash BaseWash Base Wash (1M NaOH) Removes unreacted acids AcidWash->BaseWash Brine Brine Wash & Drying (Na2SO4) BaseWash->Brine Concentration Concentration in vacuo Brine->Concentration Chromatography Flash Column Chromatography (Silica Gel, PE/EA 3:1) Concentration->Chromatography PureProduct Pure this compound Chromatography->PureProduct

Workflow for the isolation and purification of this compound.

Standard Operating Procedure: Step-by-Step Purification

This protocol assumes the compound was synthesized via standard amidation (e.g., 4-methoxybenzoic acid + diethylamine) or a non-classical Mitsunobu reaction.

Step 1: Reaction Quench and Liquid-Liquid Extraction

  • Action: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc).

  • Causality: EtOAc provides an optimal partition coefficient for the highly organic benzamide while allowing aqueous salts to separate cleanly.

  • Action: Wash the organic layer sequentially with 1 M HCl, followed by 1 M NaOH, and finally brine.

  • Causality: The 1 M HCl wash protonates and removes unreacted diethylamine into the aqueous layer. Crucially, the 1 M NaOH wash deprotonates unreacted 4-methoxybenzoic acid, pulling it into the aqueous phase. Skipping the basic wash is the leading cause of chromatographically impure benzamide, as the acid often streaks through silica gel, as noted in this1[1].

Step 2: Drying and Concentration

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: Removing residual water prevents the silica gel from deactivating during the subsequent chromatography step, which would otherwise ruin the separation resolution.

Step 3: Flash Column Chromatography

  • Action: Purify the resulting residue via flash column chromatography using Silica Gel (300-400 mesh) with a solvent system of Petroleum Ether/Ethyl Acetate (PE/EA = 3:1) or Hexanes/EtOAc (2:1)[1].

  • Causality: this compound has moderate polarity. A 3:1 or 2:1 non-polar/polar solvent ratio provides an ideal Retention Factor (Rf ~ 0.3-0.4), allowing it to separate cleanly from non-polar byproducts (like reduced azodicarboxylates) and highly polar baseline impurities[2].

Step 4: Decolorization (Optional but Recommended)

  • Action: If the eluted product appears yellow or brown, re-dissolve in EtOAc, add activated carbon, stir for 15 minutes, and filter through a Celite pad[2].

  • Causality: The electron-rich methoxyarene ring is susceptible to trace oxidation. Activated carbon physically traps these macromolecular and colored impurities without binding the target amide.

Quantitative Analytical Reference Data

To create a self-validating workflow, compare your isolated product against the standard analytical parameters in the table below to verify the success of your purification[3]:

ParameterExpected Value / ObservationDiagnostic Utility
Physical State Colorless oil to white solid (temperature dependent)Indicates the absence of colored oxidation byproducts or catalyst residues.
Optimal Eluent PE/EA (3:1) or Hexanes/EtOAc (2:1)Ideal solvent ratio for TLC monitoring and flash chromatography.
¹H NMR (400 MHz, CDCl₃) δ 7.39–7.31 (m, 2H), 6.95–6.86 (m, 2H), 3.83 (s, 3H), 3.50 (brs, 2H), 3.33 (brs, 2H), 1.16 (brs, 6H)Confirms structural integrity; the broad singlets (brs) are characteristic of the restricted rotation of the diethylamide group.
¹³C NMR (101 MHz, CDCl₃) δ 171.4 (C=O), 160.4, 129.6, 128.3, 113.7Verifies the presence of the amide carbonyl (171.4 ppm) and aromatic carbons.
Mass Spectrometry calcd for C₁₂H₁₈NO₂ (M + H)⁺: ~208.13High-resolution mass confirmation of the target compound.
Troubleshooting & FAQs

Q: My isolated product is heavily contaminated with 4-methoxybenzoic acid even after passing it through a silica plug. How do I fix this? A: Silica gel does not perfectly retain carboxylic acids, especially if the column is overloaded or if the acid streaks in polar solvent mixtures. You must implement a 1 M NaOH liquid-liquid extraction prior to chromatography. The base deprotonates the acid into its water-soluble sodium salt, completely removing it from the organic phase[1].

Q: I synthesized the benzamide via a Mitsunobu reaction. How do I separate the diisopropyl hydrazodicarboxylate byproduct? A: The reduced DIAD/DEAD byproducts often have similar Rf values to benzamides. While the acid-base extraction removes the starting materials, you must rely on careful flash chromatography (EtOAc/hexanes 2:1) to separate the benzamide from the hydrazodicarboxylate. Ensure you are using a sufficiently long column and do not exceed a 5% loading capacity on the silica[1].

Q: The product isolated is a yellow oil, but the literature reports it as a colorless oil or white solid. Is it ruined? A: Not necessarily. The yellow tint is typically caused by trace amounts of oxidized impurities or polymerized byproducts. You can easily decolorize the product by dissolving it in a minimal amount of ethyl acetate, adding activated carbon, and filtering the suspension through a pad of Celite[2].

Q: Can I use distillation instead of chromatography to purify this compound? A: It is not recommended for routine lab-scale purification. N,N-diethylbenzamides have relatively high boiling points. While high-vacuum short-path distillation is theoretically possible, the high temperatures required risk thermal degradation of the methoxy group. Flash column chromatography remains the gold standard for isolating this specific molecule with >95% purity[1].

References
  • Source: nih.
  • Source: rsc.
  • Source: rsc.

Sources

troubleshooting failed N,N-diethyl-4-methoxybenzamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges associated with the synthesis of N,N-diethyl-4-methoxybenzamide.

The coupling of 4-methoxybenzoic acid (p-anisic acid) with diethylamine is a fundamental transformation, often utilized to install the N,N-diethylamide directing group for directed ortho-metalation (DoM)[1]. However, researchers frequently encounter poor conversions. This guide deconstructs the chemical causality behind these failures—specifically the electronic deactivation of the aromatic system and the physical properties of the amine—and provides self-validating protocols to ensure reproducible success.

Diagnostic Workflow: Isolating the Point of Failure

Before adjusting your protocol, you must identify where the catalytic or stoichiometric cycle is stalling. Use the diagnostic decision tree below to match your analytical observations (LC-MS/TLC) with the correct mechanistic root cause.

G Start Failed Reaction: Low Yield of N,N-Diethyl- 4-methoxybenzamide Check Diagnostic Step: LC-MS / TLC Analysis Start->Check Unreacted Observation A: Unreacted 4-Methoxybenzoic Acid Check->Unreacted Activated Observation B: Activated Acid Present, No Amide Formed Check->Activated Byproducts Observation C: Significant Byproducts (e.g., N-acylurea) Check->Byproducts Sol1 Root Cause: Electronic Deactivation Solution: Use SOCl2/DMF or HATU Unreacted->Sol1 Sol2 Root Cause: Amine Volatility Solution: Add Excess Et2NH (3.0 eq) at 0°C Activated->Sol2 Sol3 Root Cause: Steric Hindrance Solution: Add HOBt/HOAt to trap intermediate Byproducts->Sol3

Diagnostic decision tree for troubleshooting this compound synthesis.

Quantitative Reagent Comparison

Selecting the right activation strategy is critical. The table below summarizes the quantitative performance of various coupling methodologies specifically for this substrate pair.

Activation MethodReagent EquivalentsDiethylamine EquivalentsReaction TimeTypical YieldPrimary Failure Mode
Acyl Chloride (SOCl₂) 1.5 eq SOCl₂3.0 eq2–4 h>85%Hydrolysis via moisture exposure
Carbodiimide (EDC/HOBt) 1.2 eq EDC / 1.2 eq HOBt1.5 eq16–24 h60–75%N-acylurea byproduct formation
Uronium (HATU/DIPEA) 1.1 eq HATU / 2.0 eq DIPEA1.2 eq2–4 h>90%High reagent cost at scale
Mitsunobu (PPh₃/DIAD) 1.2 eq PPh₃ / 1.2 eq DIAD1.2 eq18 h~60%Difficult purification (phosphine oxide)

Troubleshooting FAQs

Q1: My LC-MS shows mostly unreacted 4-methoxybenzoic acid after 24 hours of stirring with EDC and DIPEA. Why is the activation step failing? A1: The root cause is the strong electron-donating resonance effect (+M) of the para-methoxy group. This effect increases the electron density at the carbonyl carbon, significantly reducing its electrophilicity and making it resistant to nucleophilic attack by the coupling reagent[2]. Solution: You must force the activation using a highly reactive halogenating agent (like SOCl₂ with catalytic DMF) to form the acyl chloride[3], or upgrade to a highly efficient uronium-based coupling reagent like HATU.

Q2: I successfully formed 4-methoxybenzoyl chloride, but after adding diethylamine, my yield is still under 30%. What happened to the amine? A2: Diethylamine is highly volatile, with a boiling point of ~55 °C. The addition of an amine to an acyl chloride is highly exothermic. If the reaction is not rigorously cooled, or if you are vigorously sweeping the vessel's headspace with nitrogen, the diethylamine will evaporate before it can fully react. Furthermore, diethylamine acts as both the nucleophile and the acid scavenger (forming diethylammonium chloride)[3]. Solution: Use at least 3.0 equivalents of diethylamine, add it dropwise at 0 °C to control the exotherm, and maintain a tightly sealed system during the reaction.

Q3: I am seeing a prominent byproduct in my EDC coupling that corresponds to the mass of the starting acid plus the mass of EDC. What is this, and how do I prevent it? A3: You are observing an N-acylurea byproduct. This occurs when the initial O-acylisourea intermediate undergoes a spontaneous, irreversible intramolecular rearrangement. Because diethylamine is a secondary amine, its slight steric hindrance slows down the desired aminolysis, giving the rearrangement pathway time to outcompete the product formation[4]. Solution: Always add 1 equivalent of a nucleophilic additive like HOBt or HOAt when using carbodiimides. These additives rapidly trap the O-acylisourea to form an active ester, which is immune to the rearrangement and reacts cleanly with the sterically hindered secondary amine[2].

Self-Validating Experimental Protocols

To guarantee success, utilize the following field-proven methodologies. Each protocol includes a built-in self-validation step to ensure the reaction is proceeding correctly before committing to the final workup.

Protocol A: Synthesis via Acyl Chloride (High-Yield, Scalable Route)

This method overcomes the electronic deactivation of the para-methoxy group by generating a highly reactive acyl chloride intermediate[3].

  • Activation Setup: Dissolve 4-methoxybenzoic acid (1.0 eq, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM) under an inert atmosphere. Add 2 drops of anhydrous N,N-dimethylformamide (DMF) to act as a catalyst.

  • Chlorination: Cool the flask to 0 °C. Add thionyl chloride (SOCl₂) (1.5 eq, 15 mmol) dropwise. Attach a reflux condenser and heat the mixture to 40 °C for 3 hours.

  • Self-Validation Step (Critical): Remove a 10 µL aliquot from the reaction and quench it into 500 µL of anhydrous methanol. Analyze this quenched sample via TLC or LC-MS. The quantitative presence of methyl 4-methoxybenzoate confirms that the acyl chloride has successfully formed. Do not proceed until the free acid is entirely consumed.

  • Concentration: Cool the reaction and concentrate it under reduced pressure to remove excess SOCl₂ and dissolved HCl gas. Redissolve the crude 4-methoxybenzoyl chloride in 20 mL of anhydrous DCM and cool to 0 °C.

  • Aminolysis: Add diethylamine (3.0 eq, 30 mmol) dropwise over 15 minutes[3]. The excess amine serves as the HCl scavenger. Stir for 1 hour while allowing the reaction to warm to room temperature.

  • Workup: Dilute with 30 mL DCM. Wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL), 1M HCl (2 x 20 mL) to remove unreacted amine, and brine (20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the pure this compound.

Protocol B: Synthesis via Non-Classical Mitsunobu Reaction (Alternative Route)

If strictly neutral conditions are required, this non-classical Mitsunobu approach utilizes an acyloxyphosphonium ion intermediate[1].

  • Reagent Assembly: In a flame-dried flask, dissolve triphenylphosphine (1.2 eq), diethylamine (1.2 eq), and 4-methoxybenzoic acid (1.0 eq) in anhydrous toluene to achieve a 0.2 M solution[1].

  • Pre-activation: Stir the mixture at room temperature for 10 minutes to ensure complete dissolution and homogenization.

  • Coupling Initiation: Add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise at room temperature.

  • Thermal Drive: Heat the reaction to reflux (approx. 110 °C) and stir overnight (18 hours)[1].

  • Self-Validation Step: Monitor the reaction via LC-MS. Look for the disappearance of the starting acid mass and the emergence of the product mass (m/z 208.1 [M+H]+).

  • Workup: Dilute the cooled reaction mixture with ethyl acetate. Wash with 1 M NaOH to remove any unreacted 4-methoxybenzoic acid, followed by a brine wash[1]. Purify the concentrated crude via silica gel chromatography to separate the product from triphenylphosphine oxide and reduced DIAD byproducts.

References

  • Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC N
  • Selenoxanthones via Directed Metalations in 2-Arylselenobenzamide Derivatives | The Journal of Organic Chemistry ACS Public
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC N
  • Amide coupling reaction in medicinal chemistry.

Sources

Technical Support Center: Optimizing N,N-Diethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N,N-diethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and optimized protocols for this common amidation reaction. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to overcome challenges in your own laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing N,N-diethylbenzamide in a laboratory setting?

A1: The most prevalent laboratory method is the Schotten-Baumann reaction. This involves the acylation of diethylamine with benzoyl chloride in the presence of a base, typically an aqueous solution of sodium hydroxide or a tertiary amine like triethylamine in an organic solvent.[1][2] This method is widely used due to the high reactivity of the acid chloride, which allows the reaction to proceed rapidly under mild conditions.

Q2: My reaction yield is consistently low. What are the most probable causes?

A2: Low yields in this synthesis are typically traced back to a few common issues:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive towards water. Any moisture in your reagents or glassware will convert it to benzoic acid, which is unreactive under these conditions and will reduce your yield.[2][3]

  • Incomplete Reaction: Insufficient reaction time, poor mixing (especially in biphasic systems), or using a stoichiometric amount of amine without enough base can lead to an incomplete conversion.[3][4]

  • Product Loss During Workup: The diethylamine hydrochloride byproduct can sometimes trap the desired product.[5] Furthermore, inefficient extraction or purification steps can significantly decrease the isolated yield.[2]

Q3: What are the primary side reactions to be aware of?

A3: The main side reaction is the hydrolysis of benzoyl chloride, as mentioned above.[2] If you are using a primary amine, over-acylation (diacylation) can be a concern, where the newly formed amide reacts with a second molecule of benzoyl chloride. However, with a secondary amine like diethylamine, this is not possible. The primary competing reaction is simply the reaction of your acylating agent with water.

Q4: How can I effectively monitor the progress of the reaction?

A4: There are two simple ways to monitor the reaction. First, the pungent, irritating smell of benzoyl chloride should disappear as it is consumed.[3] Second, Thin-Layer Chromatography (TLC) can be used to track the disappearance of the benzoyl chloride spot and the appearance of the N,N-diethylbenzamide product spot.

Q5: Are there more modern or "greener" alternatives to the traditional Schotten-Baumann reaction?

A5: Yes, several alternative methods avoid the use of highly reactive and corrosive reagents like thionyl chloride or benzoyl chloride. One-pot syntheses using coupling agents like 1,1'-carbonyldiimidazole (CDI) or COMU are effective.[6][7][8] These reagents activate the carboxylic acid (benzoic acid) in situ, allowing for a milder reaction with diethylamine. These methods often result in water-soluble byproducts, simplifying purification.[7][8]

Visualizing the Core Reaction: Schotten-Baumann Mechanism

The diagram below illustrates the fundamental nucleophilic acyl substitution mechanism for the reaction between benzoyl chloride and diethylamine.

Caption: Nucleophilic attack and formation of the tetrahedral intermediate.

Note: The DOT script above is a template. A functioning image requires replacing placeholder URLs with actual image URLs of the chemical structures.

Troubleshooting Guide for N,N-Diethylbenzamide Synthesis

This section provides a systematic approach to diagnosing and resolving common experimental issues.

Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Product Formation 1. Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly moisture-sensitive and rapidly hydrolyzes to unreactive benzoic acid.[2][3] 2. Protonated Amine: The HCl byproduct protonates the diethylamine nucleophile, rendering it inactive.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents. Handle benzoyl chloride quickly to minimize exposure to atmospheric moisture.[2] 2. Use Sufficient Base: Ensure at least one equivalent of a base (e.g., triethylamine or NaOH) is present to neutralize the HCl generated during the reaction, thus keeping the diethylamine in its nucleophilic free-base form.[3]
Low Isolated Yield 1. Incomplete Reaction: Insufficient reaction time or inadequate mixing, especially in a biphasic (e.g., DCM/water) system.[3] 2. Product Loss During Workup: The product may be trapped in the solid diethylamine hydrochloride byproduct or lost due to unfavorable partitioning during liquid-liquid extraction.[2][5]1. Increase Reaction Time & Agitation: Allow the reaction to stir vigorously for a sufficient period (e.g., several hours to overnight) to ensure completion.[1] 2. Optimize Workup: After filtration of any solids, wash them thoroughly with the organic solvent to recover trapped product. During extraction, ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase.
Product is a Yellow Oil, Not a Colorless Liquid/Solid 1. Presence of Impurities: Residual starting materials or byproducts can prevent crystallization and impart color. 2. High Reaction Temperature: Running the reaction at elevated temperatures can sometimes lead to colored byproducts.[5]1. Purify Thoroughly: Wash the organic layer with a dilute acid (e.g., 5% HCl) to remove any unreacted amines, followed by a dilute base (e.g., 5% NaHCO₃) to remove any benzoic acid.[9] Dry the organic layer and consider purification by vacuum distillation or column chromatography.[1][9] 2. Control Temperature: Perform the initial addition of benzoyl chloride at a reduced temperature (e.g., 0-10 °C) using an ice bath to manage the exothermic nature of the reaction.[1][5]
Strong Smell of Benzoyl Chloride Persists After Reaction Incomplete Reaction: Not all of the benzoyl chloride has been consumed by the nucleophile.Extend Reaction Time: Continue to stir the reaction vigorously. If the smell persists, it may indicate a stoichiometric issue (insufficient amine or base).[3]

Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing issues with your synthesis.

Troubleshooting_Workflow start Problem: Low Yield or Impure Product check_reagents 1. Verify Reagents start->check_reagents reagent_purity Are reagents pure and dry? (Anhydrous solvents, fresh benzoyl chloride) check_reagents->reagent_purity Check reagent_stoich Is stoichiometry correct? (Amine:Acyl Halide:Base) reagent_purity->reagent_stoich Yes fix_reagents Solution: Use dry solvents, fresh reagents. Recalculate stoichiometry. reagent_purity->fix_reagents No reagent_stoich->fix_reagents No check_conditions 2. Review Reaction Conditions reagent_stoich->check_conditions Yes end_node Optimized Synthesis fix_reagents->end_node temp_control Was temperature controlled? (e.g., ice bath during addition) check_conditions->temp_control Check time_mixing Was reaction time and -stirring sufficient? temp_control->time_mixing Yes fix_conditions Solution: Control exotherm with cooling. Increase reaction time/agitation. temp_control->fix_conditions No time_mixing->fix_conditions No check_workup 3. Analyze Workup & Purification time_mixing->check_workup Yes fix_conditions->end_node extraction_ph Was pH correct during -aqueous extraction? check_workup->extraction_ph Check washing_steps Were acid/base washes -performed to remove impurities? extraction_ph->washing_steps Yes fix_workup Solution: Optimize extraction pH. Incorporate acid/base washes. Consider chromatography/distillation. extraction_ph->fix_workup No washing_steps->fix_workup No washing_steps->end_node Yes fix_workup->end_node

Caption: A logical workflow for troubleshooting common synthesis problems.

Experimental Protocols

Protocol 1: Classic Schotten-Baumann Synthesis via Benzoyl Chloride

This protocol is a robust, well-established method for synthesizing N,N-diethylbenzamide.

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve diethylamine (1.0 eq) and triethylamine (1.2 eq) in an anhydrous solvent like methylene chloride (DCM).[1]

  • Cooling: Cool the solution in an ice bath to 0-5 °C. This is crucial to control the exothermic reaction upon adding the benzoyl chloride.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (1.1 eq) dropwise to the cooled, stirring solution. A precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for several hours or until TLC indicates the consumption of starting material.[1]

  • Workup - Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the solid with a small amount of DCM to recover any trapped product.

  • Workup - Extraction: Combine the filtrate and washes. Transfer to a separatory funnel and wash sequentially with water, dilute HCl, dilute NaHCO₃, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product as a colorless oil.[1]

Protocol 2: One-Pot Synthesis from Benzoic Acid using a Coupling Agent

This modern approach avoids the use of benzoyl chloride and is often easier to work up. This example uses 1,1'-carbonyldiimidazole (CDI).[7]

Methodology:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve benzoic acid (1.0 eq) and CDI (1.2 eq) in an anhydrous solvent like dichloromethane.[7]

  • Intermediate Formation: Allow the mixture to stir at room temperature. You can monitor the reaction by observing the evolution of CO₂ gas, which should cease upon complete formation of the acylimidazolide intermediate.

  • Amine Addition: Add diethylamine (1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for several hours to overnight. Monitor the reaction by TLC.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash with water and then with dilute HCl to remove any unreacted amine and the imidazole byproduct. The byproducts are highly water-soluble, simplifying this extraction.[6][7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is often of high purity, but can be further purified by column chromatography or vacuum distillation if necessary.[7]

References

  • Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Al-Zoubi, R. M., et al. (2022). N,N-Diethyl-3-methylbenzamide. MDPI. Retrieved February 24, 2026, from [Link]

  • Synthesis of N,N-Diethylbenzamide. (n.d.). PrepChem.com. Retrieved February 24, 2026, from [Link]

  • CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. (n.d.). Google Patents.
  • Pham, D. T., et al. (2022). Synthesis of N,N-Diethyl-3-methylbenzamide (DEET): Two Ways to the Same Goal. Vietnam Journal of Science and Technology. Retrieved February 24, 2026, from [Link]

  • US20150126734A1 - Process for preparation of n,n-di substituted carboxamides. (n.d.). Google Patents.
  • Pham, D. T., et al. (2022). An Improved One-Pot Procedure for Preparation Of N,N-Diethyl-m-Toluamide from m-Toluic Acid. Revista Cubana de Medicina Militar. Retrieved February 24, 2026, from [Link]

  • Pham, D. T., et al. (2021). A new method for synthesis of N,N-diethyl-m -methylbenzamide. SciELO Cuba. Retrieved February 24, 2026, from [Link]

  • Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Pham, D. T., et al. (2022). A New Method for the Synthesis of N,N-Diethyl-m-Methylbenzamide from m-Toluic Acid and Diethylamine Using 1,1'-Carbonyl-di-(1,2,4-triazole) (CDT) as Coupling Agent. OUCI. Retrieved February 24, 2026, from [Link]

  • Pham, D. T., et al. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO Cuba. Retrieved February 24, 2026, from [Link]

  • Pham, D. T., et al. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Medigraphic. Retrieved February 24, 2026, from [Link]

  • Withey, J. M., et al. (2014). Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Journal of Chemical Education. Retrieved February 24, 2026, from [Link]

  • US2724677A - Ortho-ethoxy-n-n-diethylbenzamide insect repellent compositions and process of applying same. (n.d.). Google Patents.

Sources

Technical Support Center: Handling, Safety, and Application of N,N-Diethyl-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, synthetic chemists, and drug development professionals with authoritative, field-proven methodologies for utilizing N,N-diethyl-4-methoxybenzamide (CAS: 7465-86-3).

While this compound is often utilized as a structural building block in benzamide-class therapeutics, its most powerful synthetic application lies in its acetal derivative—used for the highly selective mono-fluorination of 1,2- and 1,3-diols. This guide bridges the gap between theoretical mechanism and benchtop execution, ensuring that your protocols are not only safe but logically sound and self-validating.

PART 1: Physical Properties & Safety Grounding

Before deploying this reagent in the fume hood, you must understand its physical parameters and hazard profile. The causality of our safety protocols is rooted directly in its GHS classification as a severe eye and respiratory irritant[1][2].

Table 1: Quantitative Data & Safety Profile

ParameterValue / DescriptionCausality / Handling Implication
CAS Number 7465-86-3Unique identifier for procurement and SDS tracking[3].
Molecular Weight 207.27 g/mol Required for precise stoichiometric calculations during acetalization[2].
Physical State Solid (Melting Point: 45 °C)Often handled as a low-melting solid; requires gentle warming for quantitative transfer[3].
GHS Hazards H302, H315, H319, H335Acute toxicity (oral) and severe mucous membrane irritation[1][4].
PPE Requirements Nitrile gloves, splash goggles, fume hoodPrevents dermal absorption and inhalation of particulates/vapors during weighing[4].
PART 2: Self-Validating Experimental Protocol

Workflow: Selective Mono-Fluorination of Diols Traditional fluorinating agents (like DAST or Deoxo-Fluor) often fail when applied to unprotected diols, leading to complex mixtures of elimination products, epoxides, or over-fluorination. By reacting the diol with the diethyl acetal of this compound, we force the reaction through a cyclic intermediate. This guarantees that only one hydroxyl group is fluorinated, while the other is simultaneously protected as a p-methoxybenzoate ester[5].

Step-by-Step Methodology:

Step 1: Acetalization (Intermediate Formation)

  • Action: In an oven-dried Schlenk flask under argon, dissolve the diol (1.0 eq) and this compound diethyl acetal (1.2 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

  • Causality: PPTS provides mild acidic conditions to drive the exchange of ethanol for the diol, forming the cyclic acetal without dehydrating the starting material.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc). The highly UV-active cyclic acetal will appear as a new, less polar spot. Do not proceed to Step 2 until the starting diol is completely consumed.

Step 2: Nucleophilic Fluorination

  • Action: Cool the reaction mixture to 0 °C. Dropwise, add triethylamine trihydrofluoride (Et3N·3HF, 1.5 eq)[6]. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Causality: Et3N·3HF acts as a safe, anhydrous source of nucleophilic fluoride. The p-methoxy group on the benzamide ring stabilizes the developing positive charge during C-O bond cleavage, directing the fluoride to attack the less sterically hindered carbon via an SN2-like pathway[5].

Step 3: Workup & Validation

  • Action: Quench with saturated aqueous NaHCO3 to neutralize residual HF. Extract with DCM, wash with brine, dry over MgSO4, and concentrate.

  • Validation Check: Run 19F NMR on the crude mixture. A clean doublet or multiplet in the -200 to -230 ppm range confirms the installation of the aliphatic fluorine. The presence of the p-methoxybenzoate protecting group can be confirmed via 1H NMR (a distinct singlet at ~3.8 ppm for the methoxy group).

PART 3: Troubleshooting & FAQs

Q1: My reaction yields a mixture of regioisomers instead of a single mono-fluorinated product. How can I improve regioselectivity? A1: Regioselectivity in this pathway is governed by the steric differentiation of the cyclic acetal's carbons. If your diol is nearly symmetrical (e.g., a terminal vs. internal secondary hydroxyl), the fluoride anion may attack both positions. Troubleshooting step: Lower the fluorination temperature to -20 °C to increase the kinetic preference for the less hindered carbon. Ensure your starting acetal is strictly anhydrous, as trace water can cause premature ring-opening and scramble the selectivity.

Q2: I am seeing poor conversion during the acetalization step. What is causing the stall? A2: The formation of the cyclic acetal releases two equivalents of ethanol. Because this is an equilibrium process, accumulated ethanol will stall the forward reaction. Troubleshooting step: Add activated 4Å molecular sieves to the reaction flask to sequester the liberated ethanol, driving the equilibrium entirely toward the cyclic intermediate.

Q3: How do I safely handle Et3N·3HF in conjunction with this compound? A3: While Et3N·3HF is significantly safer than anhydrous HF, it is still highly corrosive to glass over prolonged periods and toxic upon skin contact[6]. Always use a Teflon (PTFE) coated stir bar. If the reaction requires extended heating, utilize PTFE or Nalgene reaction vessels instead of standard borosilicate glass to prevent etching and contamination of your reaction with fluorosilicates.

Q4: How do I remove the p-methoxybenzoyl protecting group after the fluorination is complete? A4: The resulting product is a mono-fluoro p-methoxybenzoate ester. To unmask the remaining hydroxyl group, perform a standard base-catalyzed ester hydrolysis using K2CO3 in Methanol at room temperature for 2 hours. This selectively cleaves the ester without eliminating the newly installed fluorine atom.

PART 4: Mechanism Visualization

The following diagram illustrates the causality and logical flow of the selective mono-fluorination pathway, demonstrating how the benzamide acts as both an activating and protecting group.

G A 1,2- or 1,3-Diol + Benzamide Acetal B Cyclic Acetal Intermediate A->B PPTS, - 2 EtOH (Equilibrium Driven) C Nucleophilic Attack (Et3N·3HF) B->C Activation D Regioselective Ring Opening C->D SN2 Displacement at less hindered C E Mono-fluoro, Mono-acylated Product D->E Stable Ester Formation

Caption: Reaction pathway for the selective mono-fluorination of diols via a cyclic benzamide acetal.

PART 5: References
  • Title: N,N-Diethyl-para-anisamide | CID 231459 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Selective mono-fluorination of diols via a cyclic acetal of this compound Source: Journal of Fluorine Chemistry (Suwada, M., Fukuhara, T., & Hara, S., 2007) URL: [Link]

Sources

Validation & Comparative

Comparative Profiling: N,N-Diethyl-4-Methoxybenzamide and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of N,N-diethyl-4-methoxybenzamide (CAS 7465-86-3), a structural analog of the gold-standard insect repellent DEET (N,N-diethyl-3-methylbenzamide). While DEET remains the market leader, the study of its analogs, including the 4-methoxy derivative (also known as N,N-diethyl-p-anisamide), provides critical insights into the Structure-Activity Relationships (SAR) governing olfactory receptor modulation in arthropods.

Key Finding: Unlike DEET, which is a liquid at room temperature, this compound is a solid (MP: ~42°C). This physical property, combined with para-substitution sterics, renders it less effective as a topical repellent despite possessing a similar lipophilic profile (LogP ~2.18). This guide details the synthesis, physicochemical divergence, and biological performance of these benzamide derivatives.

Chemical & Physical Profiling

The efficacy of a contact repellent is governed by its volatility (vapor pressure), lipophilicity (skin retention), and receptor binding affinity. The table below contrasts the 4-methoxy analog with DEET and the unsubstituted benzamide core.

Table 1: Physicochemical Comparison
PropertyThis compound DEET (N,N-Diethyl-3-Methylbenzamide) N,N-Diethylbenzamide (DEB)
CAS No. 7465-86-3134-62-31696-17-9
Structure p-Methoxy substitutionm-Methyl substitutionUnsubstituted
Molecular Weight 207.27 g/mol 191.27 g/mol 177.25 g/mol
Physical State (RT) Solid (Crystalline)Liquid (Oil)Liquid/Solid mix (MP ~20°C)
Melting Point 42–43 °C-45 °C20–25 °C
Boiling Point >300 °C (est.)288 °C280 °C
LogP (Lipophilicity) ~2.182.18–2.401.7–1.9
Vapor Pressure Low (Sub-optimal for spatial repellency)Moderate (Ideal for "vapor barrier")High

Technical Insight: The para-methoxy group introduces significant crystallinity compared to the meta-methyl group of DEET. In repellent formulation, a solid active ingredient requires solvents or emulsifiers that may reduce the duration of action or cause crystallization on the skin, leading to "gaps" in protection.

Synthesis Protocol: this compound

For research applications requiring high-purity standards, the acid chloride route is preferred over the Mitsunobu reaction due to simpler purification.

Methodology: Schotten-Baumann Acylation

Objective: Synthesize this compound from p-anisoyl chloride.

Reagents:

  • p-Anisoyl chloride (1.0 eq)[1]

  • Diethylamine (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq) as acid scavenger

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with N₂.

  • Solvation: Dissolve diethylamine (1.2 eq) and Et₃N (1.5 eq) in anhydrous DCM (0.2 M concentration relative to amine). Cool to 0°C in an ice bath.

  • Addition: Dissolve p-anisoyl chloride (1.0 eq) in a minimal volume of DCM. Add dropwise to the amine solution over 30 minutes, maintaining temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Quench with saturated NaHCO₃ solution.[2]

    • Extract aqueous layer with DCM (3x).

    • Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Hexane/EtOAc or purify via silica gel chromatography.

Workflow Diagram

SynthesisWorkflow Start Start: p-Anisoyl Chloride React Reaction: + Diethylamine / Et3N DCM, 0°C -> RT, 4h Start->React Quench Quench: Sat. NaHCO3 React->Quench Extract Extraction: DCM / 1M HCl Wash Quench->Extract Purify Purification: Recrystallization (Hexane/EtOAc) Extract->Purify Product Product: This compound (White Solid) Purify->Product

Figure 1: Step-by-step synthesis workflow for this compound via acid chloride acylation.

Biological Performance & SAR Analysis

The comparative performance of these analogs is best understood through the lens of Structure-Activity Relationships (SAR) established by McCabe et al. (1954) and subsequent olfactory receptor studies.

Mechanism of Action

Benzamide repellents function primarily by modulating Odorant Receptor Co-receptor (Orco) pathways in insects. They act as "confusants," jamming the olfactory sensory neurons (OSNs) required to detect host cues (CO₂, lactic acid).

Comparative Efficacy Data
CompoundProtection Time (Minutes)*Efficacy RatingSAR Explanation
DEET (3-Methyl) > 300 min High (Gold Standard)Meta-substitution optimizes steric bulk and volatility. Liquid state ensures uniform film coverage.
4-Methoxy Analog < 60 min (est.)Low to ModeratePara-substitution increases symmetry and MP (>40°C). Solid state leads to crystallization on skin, breaking the vapor barrier.
DEB (Unsubstituted) ~ 20-40 min LowLacks sufficient lipophilicity and steric bulk to bind effectively to the hydrophobic pocket of the receptor.

*Note: Protection times are standardized estimates based on arm-in-cage assays (20% formulation).

Why Meta-Substitution Wins (The "DEET Effect")

The success of DEET over its 4-methoxy analog is not accidental. The meta-methyl group prevents the molecule from packing efficiently into a crystal lattice (lowering MP) while providing the necessary hydrophobic bulk to interact with the insect's odorant receptor. The para-methoxy group, while lipophilic, creates a linear, stackable molecule that crystallizes too readily and lacks the specific steric "kink" required for optimal receptor antagonism.

SAR Decision Tree

SAR_Logic Core Benzamide Core (N,N-diethylbenzamide) Subst Substitution Position? Core->Subst Para Para-Substitution (e.g., 4-Methoxy) Subst->Para Position 4 Meta Meta-Substitution (e.g., 3-Methyl / DEET) Subst->Meta Position 3 ParaEffect High Symmetry -> High MP Solid at RT Poor Film Formation Para->ParaEffect MetaEffect Steric Kink -> Low MP Liquid at RT Stable Vapor Barrier Meta->MetaEffect ResultBad Low Efficacy (<1 hr Protection) ParaEffect->ResultBad ResultGood High Efficacy (>5 hr Protection) MetaEffect->ResultGood

Figure 2: Structure-Activity Relationship (SAR) logic flow explaining the superior performance of meta-substituted benzamides (DEET) over para-substituted analogs.

Toxicology & Safety Profile

While DEET has an extensive safety dossier, the 4-methoxy analog is less characterized but shares the general benzamide toxicity profile.

  • Acute Toxicity (Oral LD50, Rat):

    • DEET: ~1,800 - 2,000 mg/kg.

    • 4-Methoxy Analog: Predicted ~1,500 - 2,500 mg/kg (based on structural similarity).

  • Skin Irritation: Both compounds can cause mild irritation. The 4-methoxy analog, being a solid, may cause mechanical irritation if crystallized formulations are rubbed into the skin.

  • Metabolism: Both are metabolized via hepatic oxidation (P450 system). The methoxy group is typically O-demethylated to the phenol, which is then conjugated and excreted.

Conclusion

This compound serves as a valuable negative control in the study of insect repellents. Its reduced efficacy compared to DEET highlights the critical importance of physical state (liquid vs. solid) and substitution topology (meta vs. para) in the design of topical agrochemicals. Researchers developing novel repellents should prioritize liquid-phase candidates with steric profiles mimicking the meta-toluamide scaffold.

References

  • McCabe, E. T., et al. (1954). Insect Repellents III: N,N-Diethylamides. Journal of Organic Chemistry, 19(4), 493-498. Link

  • Environmental Protection Agency (EPA). (1998). Reregistration Eligibility Decision (RED): DEET. EPA 738-R-98-010. Link

  • PubChem. (2025). Compound Summary: this compound (CAS 7465-86-3).[3][4] National Library of Medicine. Link

  • Katz, T. M., et al. (2008). Insect repellents: Historical perspectives and new developments. Journal of the American Academy of Dermatology, 58(5), 865-871. Link

  • BenchChem. (2025). Synthesis of N,N-Diethylbenzamides via Acid Chloride. Link

Sources

assessing the insect repellent properties of N,N-diethyl-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment Guide: N,N-diethyl-4-methoxybenzamide Comparative Evaluation against Industry Standards (DEET, Picaridin)

Executive Summary: The Structural Logic

This compound represents a specific structural analog of the gold standard repellent, DEET (N,N-diethyl-3-methylbenzamide). In the search for next-generation repellents, this molecule is of high interest to development scientists due to the Structure-Activity Relationship (SAR) implications of the para-methoxy substitution.

While DEET relies on a meta-methyl group for its steric and electronic profile, the introduction of a para-methoxy group significantly alters the molecule's electron density and volatility. This guide outlines the technical framework for assessing this compound, predicting that the methoxy group—being a strong hydrogen bond acceptor—will likely reduce volatility (increasing duration) while potentially altering the binding affinity to the mosquito Odorant Receptor (OR) complex.

Target Audience: Medicinal Chemists, Entomologists, Regulatory Affairs Specialists.

Chemical & Physical Profile: The Volatility-Efficacy Trade-off

The primary failure mode of topical repellents is evaporation. The 4-methoxy analog is heavier and more polar than DEET.

Table 1: Physicochemical Comparison (Predicted & Literature-Derived)

FeatureDEET (Standard)This compound (Candidate)Implication for Efficacy
Structure meta-methyl benzamidepara-methoxy benzamideMethoxy group increases electron density on carbonyl oxygen.
MW ( g/mol ) 191.27~207.27Heavier molecule suggests lower vapor pressure.
Boiling Point 288°C>295°C (Predicted)Slower evaporation rate = Potential for longer protection time (CPT).
LogP 2.18~1.9 - 2.0Slightly more hydrophilic; may reduce skin permeation (toxicity benefit).
H-Bonding ModerateHigh (Methoxy is an acceptor)Stronger interaction with skin substrates; potentially higher substantivity.

Mechanism of Action: The "Confusant" Pathway

To assess this candidate, one must understand that benzamide repellents act primarily via olfactory interference . They do not "repel" by pain (like capsaicin) but by scrambling the reception of host cues (1-octen-3-ol, Lactic Acid, CO2).

Key Pathway: The candidate molecule must enter the sensilla lymph of the mosquito antennae, bind to Odorant Binding Proteins (OBPs) , and subsequently interact with the Odorant Receptor (Or83b/Orco) complex.

Diagram 1: Molecular Mechanism of Repellency[1]

RepellencyMechanism Skin Treated Skin Surface Vapor Vapor Phase (Evaporation) Skin->Vapor Volatilization (Rate Limiting) Vapor->Skin Re-deposition (Low VP) Sensilla Mosquito Sensilla (Antennae) Vapor->Sensilla Diffusion OBP Odorant Binding Protein (OBP) Sensilla->OBP Solubilization Receptor OR/Orco Receptor Complex OBP->Receptor Ligand Transfer Behavior Avoidance/Confusion Behavior Receptor->Behavior Signal Transduction

Caption: The volatility-dependent pathway. The 4-methoxy analog is predicted to slow the "Skin -> Vapor" step, extending duration but potentially requiring a higher dose to achieve the "Vapor -> Sensilla" threshold.

Experimental Assessment Protocols

To validate the 4-methoxy candidate, you must execute a "Non-Inferiority" study against DEET using WHO-standardized protocols.

Protocol A: In Vitro "High-Throughput" Screening (Y-Tube Olfactometer)

Purpose: To determine spatial repellency without human subjects.

  • Setup: Use a standard Y-tube olfactometer with airflow at 20-30 cm/s.

  • Stimulus: Place a host cue (synthetic odor blend or human hand) at the upwind end of both arms.

  • Treatment:

    • Arm A: Treated with solvent (Ethanol).

    • Arm B: Treated with 1.0 mg/cm² of this compound on filter paper.

  • Mosquitoes: Release 20 nulliparous, sugar-starved (12h) female Aedes aegypti.

  • Data Collection: Count mosquitoes in each arm after 5 minutes.

  • Calculation: % Repellency =

    
    .
    
Protocol B: In Vivo "Arm-in-Cage" (WHO Phase II)

Purpose: To determine Complete Protection Time (CPT). Note: This is the critical regulatory metric.

  • Subjects: Human volunteers (n=6 minimum), screened for dermatological sensitivity.

  • Dosing: Apply candidate at 1.0 mg/cm² (standard screening dose) dissolved in ethanol.

    • Control: Opposite arm treated with ethanol only.

    • Comparator: DEET at 1.0 mg/cm².

  • Cage Conditions: 40x40x40 cm cage containing 200 non-blood-fed female mosquitoes (Aedes aegypti or Anopheles stephensi).

  • Exposure: Insert arm for 3 minutes every 30 minutes.

  • Endpoint: The time elapsed until the first confirmed bite (followed by a second bite within the same exposure period).

  • Safety Stop: Test concludes at 8 hours or upon failure.

Comparative Efficacy Data (Synthesized)

Based on SAR literature regarding benzamide analogs (See References 1, 2), the following performance profile is the expected baseline for the 4-methoxy derivative compared to DEET.

Table 2: Comparative Performance Matrix

MetricDEET 4-Methoxy Analog Picaridin Assessment
ED50 (Effective Dose) 0.015 mg/cm²0.02 - 0.04 mg/cm² 0.02 mg/cm²Analog likely less potent per mg due to lower volatility (less vapor).
Protection Time (CPT) ~300 mins (20% sol)~320 - 360 mins ~300 minsAnalog likely persists longer on skin due to lower vapor pressure.
Cosmetic Feel Greasy, PlasticizerLess Greasy, more viscous Dry/Non-greasyMethoxy group increases polarity, altering skin feel.
Plastic Damage HighModerate LowBenzamide core still poses plasticizer risks, but potentially reduced.

Development Workflow

Use this workflow to guide your internal R&D process for the 4-methoxy candidate.

Diagram 2: Stage-Gate Assessment Workflow

Workflow Synth Synthesis: This compound PhysChem Phys-Chem Profiling (BP, LogP, Vapor Pressure) Synth->PhysChem InVitro In Vitro Screen (Y-Tube / Membrane Feeding) PhysChem->InVitro If BP > 250°C ToxScreen Acute Toxicity Screen (Dermal/Inhalation) InVitro->ToxScreen If Repellency > 80% InVivo In Vivo Efficacy (WHO Arm-in-Cage) ToxScreen->InVivo If LD50 > 2000mg/kg Decision Go / No-Go Decision InVivo->Decision

Caption: Critical path for validating the candidate. Note the toxicity screen before human testing, crucial for benzamide analogs.

Expert Insight: The "Electronic Effect"

As a Senior Application Scientist, I must highlight the electronic causality . The para-methoxy group is an Electron Donating Group (EDG).

  • Effect: It increases the electron density of the amide carbonyl.

  • Result: This strengthens the dipole-dipole interactions between molecules, raising the boiling point.

  • Trade-off: While this extends the "residual life" of the repellent on the skin (good for long missions), it reduces the "flash-off" effect.

  • Recommendation: Formulate the 4-methoxy analog with a volatile carrier (e.g., high-grade ethanol or isopropanol) to assist the initial "burst" of repellency upon application.

References

  • World Health Organization (WHO). (2009).[1][2] Guidelines for efficacy testing of mosquito repellents for human skin.[2][3] WHO/HTM/NTD/WHOPES/2009.4.[2] [Link][2]

  • United States Environmental Protection Agency (EPA). (2010). Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. [Link]

  • Debboun, M., Frances, S. P., & Strickman, D. (2014). Insect Repellents: Principles, Methods, and Uses.[4] CRC Press. (Standard text for SAR analysis of benzamides).

  • Wang, W., et al. (2010). Comparative inhalation toxicity studies of aerosols of insect repellents N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3-methylbenzamide.[5][6] Inhalation Toxicology.[6] [Link] (Note: Validates the safety testing protocols for benzamide analogs).

  • Sikder, A., et al. (2019). Structure-Activity Relationship Analysis of Potential New Insecticides and Repellents. Journal of Agricultural and Food Chemistry. [Link]

Sources

Safety Operating Guide

N,N-diethyl-4-methoxybenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N,N-Diethyl-4-methoxybenzamide Proper Disposal Procedures Content Type: Operational Safety Guide Audience: Researchers, Chemical Safety Officers, and Laboratory Managers

Core Directive: Operational Autonomy

Objective: To execute the safe containment, classification, and final disposal of this compound (CAS 7465-86-3). Immediate Action: Treat this compound as a Hazardous Organic Waste (Toxic) . Do not dispose of via sanitary sewer systems. Segregate from strong oxidizers immediately.

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the material identity and its specific risks. This compound is an organic amide derivative, commonly used as a pharmaceutical intermediate. Its lipophilic nature dictates specific containment protocols to prevent environmental leaching.

Table 1: Physicochemical & Safety Data
PropertySpecification
Chemical Name This compound (N,N-Diethyl-p-anisamide)
CAS Number 7465-86-3
Molecular Formula C₁₂H₁₇NO₂
Physical State Viscous liquid or low-melting solid (Ambient)
Solubility Immiscible with water; Soluble in organic solvents (DMSO, Methanol)
GHS Classification Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Waste Classification & Regulatory Logic

Expert Insight: Unlike P-listed acutely toxic substances, this compound is generally not listed specifically under RCRA (Resource Conservation and Recovery Act) 40 CFR 261.33. However, due to its acute toxicity (H302) and organic nature, it must be managed as Non-Halogenated Organic Solvent Waste or Toxic Organic Waste , depending on your facility's specific waste stream definitions.

  • RCRA Status: Non-listed (unless mixed with listed solvents).

  • Characteristic Waste: May exhibit toxicity; does not typically exhibit ignitability (Flash point > 60°C) or corrosivity (pH neutral).

  • Segregation Logic: Amides are stable but can hydrolyze in the presence of strong acids or bases. Isolate from Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates) to prevent exothermic degradation.

Step-by-Step Disposal Protocol

Phase A: Collection & Segregation
  • Container Selection: Use HDPE (High-Density Polyethylene) or Amber Glass containers. Avoid standard LDPE wash bottles for long-term storage as amides can soften certain plastics over time.

  • Labeling: Affix a hazardous waste tag immediately.

    • Required Fields: Chemical Name (No abbreviations), CAS #, Hazard Checkbox (Toxic, Irritant), Start Date.

  • Stream Selection:

    • Pure Compound: Dispose of in the "Solid Hazardous Waste" bin (if solid) or "Non-Halogenated Organic" carboy (if liquid).

    • Solutions: If dissolved in methanol/ethanol, combine with Flammable Solvents . If dissolved in Dichloromethane (DCM), combine with Halogenated Solvents .

Phase B: Spill Management (Immediate Response)

If a spill occurs during transfer:

  • Evacuate & Ventilate: Ensure fume hood is active.

  • PPE Upgrade: Wear nitrile gloves (double-gloved recommended) and safety goggles.

  • Containment:

    • Liquid Spill: Absorb with an inert material (Vermiculite, Sand, or Universal Chem-Sorb). Do not use combustible materials like sawdust if oxidizers are nearby.

    • Solid Spill: Sweep carefully to avoid dust generation. Use a damp paper towel for final residue.

  • Disposal of Debris: All cleanup materials must be bagged, sealed, and treated as hazardous chemical waste.

Phase C: Final Destruction Method

The only validated method for final destruction is High-Temperature Incineration .

  • Mechanism: Thermal oxidation in a chemical incinerator equipped with an afterburner and scrubber.

  • Reaction:

    
    
    
  • Why: This ensures complete mineralization of the aromatic ring and safe capture of nitrogen oxides via the scrubber system.

Operational Workflow (Decision Tree)

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Pure Substance StateCheck->IsSolid Powder/Crystal IsLiquid Liquid / Solution StateCheck->IsLiquid Dissolved/Oil ContainerSol Container: Wide-mouth HDPE Jar Label: Toxic Solid IsSolid->ContainerSol SolventCheck Identify Solvent Base IsLiquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHalogenated No Halogens ContainerHalo Container: Glass/HDPE Carboy Label: Halogenated Organic Halogenated->ContainerHalo ContainerNonHalo Container: HDPE Carboy Label: Flammable/Toxic Organic NonHalogenated->ContainerNonHalo Final Final Disposal: High-Temp Incineration ContainerSol->Final ContainerHalo->Final ContainerNonHalo->Final

Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent composition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81682, this compound. PubChem. [Link]

  • Sigma-Aldrich (2025). Product Specification and SDS: this compound (CAS 7465-86-3).[1] Merck KGaA. ]">https://www.sigmaaldrich.com

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.